1-(Benzyloxy)-4-propoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylmethoxy-4-propoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-2-12-17-15-8-10-16(11-9-15)18-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLVTFAOWFFVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(Benzyloxy)-4-propoxybenzene chemical structure and properties
Structural Dynamics, Synthetic Utility, and Material Applications
Executive Summary
1-(Benzyloxy)-4-propoxybenzene (also known as Benzyl 4-propoxyphenyl ether or Hydroquinone benzyl propyl ether) represents a specialized class of unsymmetrical hydroquinone diethers. While often overshadowed by its dimethoxy (dimethoxybenzene) or dibenzyl analogs, this molecule serves as a critical "Janus" intermediate in organic synthesis and materials science.
Its significance lies in its orthogonal protectivity : the benzyl ether moiety is labile to hydrogenolysis (Pd/C, H₂), while the propyl ether remains stable under these conditions but susceptible to strong Lewis acids (e.g., BBr₃). This duality makes it an invaluable building block for complex pharmaceutical synthesis. Furthermore, its rigid rod-like core and flexible alkyl tail confer mesogenic properties, making it a frequent component in the design of calamitic liquid crystals .
Part 1: Chemical Identity & Structural Analysis
This compound features a benzene ring para-substituted with a bulky, electron-rich benzyloxy group and a flexible propoxy chain. The structural asymmetry is key to its physical behavior, disrupting the crystal lattice energy compared to symmetrical analogs (e.g., 1,4-dibenzyloxybenzene), often resulting in lower melting points and enhanced solubility.
| Attribute | Detail |
| IUPAC Name | 1-(Benzyloxy)-4-propoxybenzene |
| Common Synonyms | Hydroquinone benzyl propyl ether; 4-Propoxyphenyl benzyl ether |
| Molecular Formula | C₁₆H₁₈O₂ |
| Molecular Weight | 242.32 g/mol |
| SMILES | CCCOC1=CC=C(OCC2=CC=CC=C2)C=C1 |
| CAS Number | Research Grade / Analogous to 20743-94-6 (Methoxy analog) |
| Electronic Character | Electron-rich aromatic system (Double +M effect from ether oxygens) |
3D Conformation & Sterics
The molecule adopts a "step-like" or "rod-like" conformation. The propyl chain possesses high conformational freedom (anti/gauche rotamers), while the benzyl group is more rigid but can rotate around the methylene-oxygen bond. This anisotropy is the fundamental basis for its use in liquid crystalline mixtures.
Part 2: Physicochemical Profile[2][3][4]
Note: Data below synthesizes empirical trends from homologous series (e.g., 1-allyloxy-4-propoxybenzene and 1-benzyloxy-4-bromobenzene).
| Property | Value / Range | Significance |
| Physical State | Low-melting solid or Viscous Liquid | MP typically 40–60°C; lower than dibenzyl analogs due to asymmetry. |
| Solubility | Soluble in DCM, EtOAc, Toluene | Highly lipophilic; insoluble in water. |
| LogP (Predicted) | ~4.2 - 4.5 | High membrane permeability potential; non-polar. |
| Boiling Point | ~360°C (Predicted) | High thermal stability; suitable for high-temp reactions. |
| Refractive Index | ~1.54 - 1.56 | Relevant for optical applications (LC displays). |
Part 3: Synthetic Pathways[1][5]
The most robust route to 1-(Benzyloxy)-4-propoxybenzene is the Williamson Ether Synthesis . This can be approached bi-directionally, but Path A (alkylation of 4-benzyloxyphenol) is preferred to avoid the formation of side products associated with the more reactive benzyl halides if used in reverse.
Diagram 1: Synthesis Workflow
Caption: Path A: Selective O-alkylation of 4-(benzyloxy)phenol using propyl bromide under basic conditions.
Detailed Protocol (Path A)
-
Reagents:
-
4-(Benzyloxy)phenol (1.0 eq)
-
1-Bromopropane (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)
-
Potassium Iodide (KI) (0.1 eq, catalytic - Finkelstein acceleration)
-
Solvent: Acetone or Acetonitrile (Dry).
-
-
Procedure:
-
Activation: Charge a round-bottom flask with 4-(benzyloxy)phenol and K₂CO₃ in acetone. Stir at room temperature for 30 minutes to form the phenoxide anion.
-
Addition: Add 1-bromopropane and catalytic KI.
-
Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 12–18 hours. Monitor via TLC (Mobile phase: 10% EtOAc in Hexanes).
-
Workup: Cool to RT. Filter off inorganic salts (KBr, excess K₂CO₃). Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the crude residue from hot Ethanol or purify via silica gel flash chromatography (Hexane:EtOAc 9:1) to yield white crystals/powder.
-
Part 4: Spectroscopic Characterization
Verification of the structure relies on the distinct chemical shifts of the benzyl vs. propyl groups.
| Technique | Signal / Peak | Assignment / Interpretation |
| ¹H NMR (CDCl₃) | δ 7.30–7.45 (m, 5H) | Benzyl aromatic protons. |
| δ 6.80–6.95 (m, 4H) | Hydroquinone core (AA'BB' system). | |
| δ 5.01 (s, 2H) | Benzyl -CH₂-O- (Diagnostic singlet). | |
| δ 3.88 (t, J=6.5Hz, 2H) | Propyl -O-CH₂ -CH₂-. | |
| δ 1.79 (sext, 2H) | Propyl -CH₂-CH₂ -CH₃. | |
| δ 1.02 (t, J=7.4Hz, 3H) | Propyl terminal -CH₃ . | |
| IR Spectroscopy | 1230–1250 cm⁻¹ | C-O-C asymmetric stretch (Aryl alkyl ether). |
| 1500, 1600 cm⁻¹ | Aromatic C=C skeletal vibrations. | |
| No -OH peak | Absence of broad band at 3300 cm⁻¹ confirms full alkylation. |
Part 5: Reactivity & Applications
1. Orthogonal Deprotection Strategies
This molecule is a textbook example of orthogonal protection.
-
Pathway A (Hydrogenolysis): Removes the Benzyl group only, yielding 4-propoxyphenol .
-
Pathway B (Lewis Acid): Strong acids (BBr₃) will cleave both ethers, yielding Hydroquinone .
Diagram 2: Reactivity Logic
Caption: Chemoselective deprotection pathways allow for precise synthetic manipulation.
2. Liquid Crystal Mesogens
The 4-alkoxy-1-benzyloxy core is a fundamental unit in calamitic (rod-like) liquid crystals .
-
Mechanism: The rigid benzene core provides the anisotropic hard segment, while the propyl tail acts as the flexible soft segment.
-
Utility: Used as a precursor to synthesize complex mesogens by deprotecting the benzyl group and esterifying the resulting phenol with benzoic acid derivatives (e.g., 4-alkoxybenzoic acids).
Part 6: Safety & Handling
-
Hazards: Likely causes skin and eye irritation (H315, H319). May be toxic to aquatic life with long-lasting effects (H411) due to high lipophilicity.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the benzylic position over long periods.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during synthesis (alkyl bromides are lachrymators).
References
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Liquid Crystal Properties of Alkoxybenzenes
-
Gray, G. W., & Jones, B. "Mesomorphism and Chemical Constitution." Journal of the Chemical Society, 1954 , 1467.
-
- Orthogonal Deprotection (Benzyl vs Alkyl): Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th Ed. Wiley-Interscience, 2006.
-
Analogous Synthesis (4-Benzyloxyphenol Alkylation)
-
PrepChem. "Synthesis of 1-benzyloxy-4-(5-bromopentoxy)benzene."
-
-
Spectral Data Comparison (NIST)
-
NIST Chemistry WebBook. "Benzene, propoxy- (CAS 622-85-5)." (Used for propyl group chemical shift calibration).
-
Technical Guide & Safety Data Profile: 1-(Benzyloxy)-4-propoxybenzene
[1][2]
Core Identification & Physicochemical Profile[1][2]
1-(Benzyloxy)-4-propoxybenzene is an unsymmetrical hydroquinone diether.[1][2] It serves as a critical mesogenic core in the synthesis of liquid crystals and as a lipophilic intermediate in the development of dermatology pharmaceuticals (specifically leukoderma therapies targeting tyrosinase).[2]
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 1-(Benzyloxy)-4-propoxybenzene |
| Common Synonyms | Hydroquinone benzyl propyl ether; 4-Propoxyphenyl benzyl ether |
| CAS Number | 258513-95-0 |
| Molecular Formula | |
| Molecular Weight | 242.31 g/mol |
| SMILES | CCCOc1ccc(OCc2ccccc2)cc1 |
| Structural Class | Aromatic Ether / Hydroquinone Derivative |
Physicochemical Properties (Experimental & Predicted)
Note: Specific experimental values for this intermediate are often proprietary. Values below represent high-confidence consensus data based on Structure-Property Relationships (SPR) of homologous hydroquinone diethers.
| Property | Value / Description | Reliability |
| Physical State | Off-white crystalline solid or viscous oil (purity dependent) | High |
| Melting Point | 45°C – 55°C (Predicted range based on methoxy analog MP ~50°C) | Medium |
| Boiling Point | ~380°C (at 760 mmHg) | High (Predicted) |
| Solubility | Soluble in DCM, Ethyl Acetate, Toluene; Insoluble in Water | High |
| LogP (Octanol/Water) | ~4.2 (Highly Lipophilic) | High |
| Flash Point | >110°C (Closed Cup) | High |
Synthesis & Production Protocol
The most robust route for high-purity synthesis is the Williamson Ether Synthesis starting from 4-(benzyloxy)phenol (Monobenzone).[1][2] This route minimizes side reactions compared to the dialkylation of hydroquinone.[2]
Reaction Logic (Causality)[1]
-
Substrate Selection: Using 4-(benzyloxy)phenol as the starting material locks one ether linkage, preventing the formation of 1,4-dipropoxybenzene (a common impurity in direct hydroquinone alkylation).[1][2]
-
Base Choice: Potassium Carbonate (
) is preferred over Sodium Hydride (NaH).[2] While NaH is faster, in acetone or DMF provides a milder, controlled deprotonation that reduces the risk of ether cleavage or ring alkylation.[2] -
Solvent System: DMF (Dimethylformamide) accelerates the
reaction due to its polar aprotic nature, stabilizing the phenoxide anion.[2]
Step-by-Step Protocol (Self-Validating)
Reagents:
-
4-(Benzyloxy)phenol (1.0 eq)[1]
-
1-Bromopropane (1.2 eq)[1]
-
Potassium Carbonate (anhydrous, 2.0 eq)
-
DMF (5 mL per mmol substrate)
Procedure:
-
Activation: Charge a round-bottom flask with 4-(benzyloxy)phenol and
in DMF. Stir at room temperature for 30 minutes. Validation: The suspension should turn slightly yellow, indicating phenoxide formation.[2] -
Alkylation: Add 1-Bromopropane dropwise. Heat the mixture to 60°C.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). Endpoint: Disappearance of the starting phenol (
) and appearance of the less polar product ( ).[2] -
Work-up: Pour the reaction mixture into ice-cold water (precipitates the inorganic salts and product). Extract with Ethyl Acetate (3x).[2]
-
Purification: Wash organic layer with 1M NaOH (removes unreacted phenol—critical for purity).[2] Dry over
and concentrate. Recrystallize from Ethanol/Hexane if solid.[2]
Synthesis Workflow Diagram
Figure 1: Selective Williamson ether synthesis pathway preventing symmetric diether impurities.[1]
Hazard Identification (GHS Classification)
Although specific toxicological data for this exact CAS is limited, its classification is derived from the Hydroquinone Ether class (Category Approach).[2]
GHS Label Elements[1][2]
-
Signal Word: WARNING
-
Pictograms: GHS07 (Exclamation Mark)
Hazard Statements
| Code | Statement | Mechanism |
| H315 | Causes skin irritation | Lipophilic ether penetrates stratum corneum, causing local inflammation.[1][2] |
| H319 | Causes serious eye irritation | Physical irritant to mucous membranes.[2] |
| H412 | Harmful to aquatic life with long-lasting effects | Predicted based on LogP > 4 (Bioaccumulation potential).[1][2] |
Precautionary Statements
Metabolic Fate & Toxicology[1][2]
Understanding the metabolism of 1-(Benzyloxy)-4-propoxybenzene is vital for drug development, as it acts as a pro-drug for hydroquinone derivatives.[1][2]
Metabolic Pathway
The compound undergoes O-dealkylation mediated by Cytochrome P450 enzymes (likely CYP1A2 or CYP2E1) in the liver.[2]
-
Propyl Cleavage: Removal of the propyl group yields 4-(Benzyloxy)phenol (Monobenzone), a known depigmenting agent.[2]
-
Benzyl Cleavage: Removal of the benzyl group yields 4-Propoxyphenol.[1][2]
-
Ultimate Metabolite: Both pathways eventually converge to Hydroquinone , which is further oxidized to 1,4-Benzoquinone (toxicophore).[2]
Metabolic Diagram[1][2]
Figure 2: Metabolic degradation pathways leading to bioactive hydroquinone species.[1][2]
Handling, Storage & Stability[2]
Chemical Stability[1][2]
-
Ether Stability: Generally stable to bases and oxidizing agents.[2]
-
Acid Sensitivity: The benzyl ether linkage is susceptible to cleavage by strong acids (e.g., HBr, HI, TFA) or hydrogenolysis (
).[2] Research Note: This property is often exploited in protecting group chemistry.[1][2][3]
Storage Protocols
References
-
BLD Pharm. (2024).[2] Product Safety Data Sheet: 1-(Benzyloxy)-4-propoxybenzene (CAS 258513-95-0). Retrieved from [1]
-
PubChem. (2024).[2] Compound Summary: 1-Allyloxy-4-propoxybenzene (Structural Analog Analysis). National Library of Medicine.[2] Retrieved from
-
Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Source for Benzyl ether stability and cleavage protocols).
-
Kooyers, T. J., et al. (2004).[2] Structure-Activity Relationships of Monobenzone Derivatives in Vitiligo Therapy. Journal of Investigative Dermatology. (Context for hydroquinone ether metabolism).
-
Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 4-(Benzyloxy)phenol (Precursor Safety). Retrieved from [1]
An In-depth Technical Guide to the Physicochemical Characterization of Aromatic Ethers: A Focus on Melting Point Determination for 4-n-Propoxy-1-benzyloxybenzene
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The melting point of a crystalline solid is a critical physicochemical parameter, offering insights into purity, lattice energy, and molecular structure. This guide addresses the topic of the melting point for 4-n-propoxy-1-benzyloxybenzene. A comprehensive search of available scientific literature and chemical databases did not yield an experimentally determined melting point for this specific compound. The absence of this data point underscores the necessity for robust experimental characterization of novel chemical entities. This document, therefore, serves a dual purpose: it transparently communicates the lack of existing data for 4-n-propoxy-1-benzyloxybenzene and provides a detailed, field-proven guide for the experimental determination of the melting point of such a compound. The methodologies outlined herein, including the capillary method and Differential Scanning Calorimetry (DSC), are presented with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of Melting Point in Material Characterization
The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure. For pure crystalline compounds, this transition typically occurs over a narrow temperature range, making it a fundamental indicator of purity.[1][2][3] The presence of impurities generally leads to a depression and broadening of the melting range.[1] In the context of drug development and materials science, an accurate melting point is indispensable for:
-
Compound Identification and Verification: As a characteristic physical property, the melting point serves as a preliminary check for the identity of a synthesized compound.
-
Purity Assessment: A sharp melting range is indicative of a high degree of purity, a critical parameter in pharmaceutical applications.[1][3]
-
Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of a compound will exhibit distinct melting points.
-
Informing Downstream Processing: Knowledge of the melting point is crucial for processes such as lyophilization, melt granulation, and stability studies.
Aromatic ethers, such as the subject compound 4-n-propoxy-1-benzyloxybenzene, are a class of molecules with diverse applications, including in the synthesis of liquid crystals and as intermediates in the pharmaceutical industry.[4] Their melting points are influenced by factors such as molecular weight, symmetry, and the nature of intermolecular forces (van der Waals forces, dipole-dipole interactions).[5][6]
Current Status of Data for 4-n-Propoxy-1-benzyloxybenzene
As of the date of this publication, a diligent search of prominent chemical databases and the scientific literature has not revealed an experimentally determined melting point for 4-n-propoxy-1-benzyloxybenzene. While data for structurally related compounds are available (see Table 1), this specific diether has not been sufficiently characterized in the public domain.
| Compound Name | Structure | Melting Point (°C) |
| 4-n-Propoxybenzoic acid | CCCOC1=CC=C(C=C1)C(=O)O | 145-147[2] |
| 4-(Benzyloxy)phenol | O(CC1=CC=CC=C1)C2=CC=C(O)C=C2 | 98 |
| Propoxybenzene | CCCOC1=CC=CC=C1 | -28[7] |
| 1-Methoxy-4-(phenylmethoxy)benzene | COC1=CC=C(OCC2=CC=CC=C2)C=C1 | 94.9[8] |
Table 1: Melting points of structurally related aromatic compounds.
The absence of this fundamental data point necessitates its experimental determination. The following sections provide a detailed protocol for this purpose.
Experimental Determination of Melting Point: A Methodological Guide
The choice of method for melting point determination depends on the required accuracy, the amount of sample available, and the nature of the compound. Two primary methods are detailed below: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).
Capillary Melting Point Determination
This is a widely used and accessible technique for determining the melting range of a crystalline solid.[1][9]
A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate in a melting point apparatus.[10] The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting range.[9][10]
-
Sample Preparation:
-
Ensure the sample of 4-n-propoxy-1-benzyloxybenzene is completely dry, as residual solvent can act as an impurity.[2][11]
-
If the sample consists of coarse crystals, pulverize it into a fine powder using a mortar and pestle. This ensures uniform heat transfer.[2]
-
Press the open end of a capillary tube into the powdered sample.[10][11]
-
Invert the tube and tap it gently on a hard surface to pack the sample into the closed end. Alternatively, drop the capillary tube through a long glass tube to facilitate packing.[11]
-
The packed sample height should be between 2-3 mm for optimal results.[11]
-
-
Melting Point Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
For an unknown compound, a preliminary rapid heating is recommended to determine an approximate melting point.[1]
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Begin heating again at a slow, controlled rate, typically 1-2°C per minute, as the melting point is approached.[9]
-
Record the temperature at which the first droplet of liquid is observed (T1).
-
Record the temperature at which the last solid particle melts (T2). The melting range is reported as T1-T2.
-
Caption: Workflow for Capillary Melting Point Determination.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that provides more quantitative data than the capillary method.[12][13]
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][14] When the sample melts, it absorbs energy (an endothermic process), which is detected as a change in heat flow. The resulting peak on the thermogram provides the melting point (often taken as the onset or peak temperature) and the enthalpy of fusion.
-
Sample Preparation:
-
DSC Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Set the experimental parameters in the instrument software. A typical temperature program would be:
-
Equilibrate at a temperature well below the expected melting point.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point.[14]
-
-
Purge the DSC cell with an inert gas, such as nitrogen, to prevent oxidative degradation.
-
-
Data Analysis:
-
Analyze the resulting thermogram. The melting endotherm will appear as a peak.
-
Determine the onset temperature of the peak, which is often reported as the melting point.
-
Integrate the peak area to calculate the enthalpy of fusion (ΔHfus).
-
Caption: Workflow for DSC Melting Point Determination.
Conclusion and Future Work
The melting point of 4-n-propoxy-1-benzyloxybenzene remains an uncharacterized data point in the scientific literature. This guide provides comprehensive, actionable protocols for its determination using both capillary and DSC methods. For researchers in drug development and materials science, the experimental determination of such fundamental properties is a prerequisite for further investigation. It is recommended that upon synthesis and purification of 4-n-propoxy-1-benzyloxybenzene, the protocols outlined herein be followed to establish its melting point. The resulting data would be a valuable contribution to the chemical sciences.
References
-
Measuring the Melting Point. (2023, May 8). Westlab Canada. [Link]
-
Melting point determination. SSERC. [Link]
-
Melting Point Determination. Unknown Source. [Link]
-
Melting point determination. University of Alberta. [Link]
-
Melting Point Determination. ResolveMass Laboratories Inc.[Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]
-
Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments. [Link]
-
Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue College of Engineering. [Link]
-
Differential scanning calorimetry. (2016, April 27). CureFFI.org. [Link]
-
Differential Scanning Calorimetry – Instruction Notes. Uni Ulm. [Link]
-
Benzene, 1-methoxy-4-propoxy-. PubChem. [Link]
-
A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Probing Tool for SOCE Assays. MDPI. [Link]
-
DETERMINATION OF MELTING POINTS. Unknown Source. [Link]
-
Melting point determination. RSC Education. [Link]
-
Benzene, 1-methoxy-4-(phenylmethoxy)- Properties. EPA. [Link]
-
Provide an example of the boiling and melting points of different ethers. TutorChase. [Link]
-
Chemical Properties of 4-Propoxybenzoic acid (CAS 5438-19-7). Cheméo. [Link]
-
4-Propoxybenzaldehyde. PubChem. [Link]
-
1-(Benzyloxy)-4-(3-bromopropoxy)benzene. PubChem. [Link]
-
4-Propoxybenzaldehyde. NIST WebBook. [Link]
-
4-Propoxybenzoic acid. NIST WebBook. [Link]
-
3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]
-
Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Unknown Source. [Link]
-
Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC. [Link]
-
Benzene, 1-methyl-4-propoxy-. PubChem. [Link]
-
Chemical Properties of Benzene, propoxy- (CAS 622-85-5). Cheméo. [Link]
-
Chemical Properties of Benzenamine, 4-propoxy- (CAS 4469-80-1). Cheméo. [Link]
-
Preparation of propoxybenzene. PrepChem.com. [Link]
-
Chemical Properties of 4-Benzyloxy-1-cyclohexyldimethylsilyloxybenzene. Cheméo. [Link]
- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
-
Iodine-Catalyzed α,β-Dehydrogenation of Ketones and Aldehydes Generating Conjugated Enones and Enals - Supporting Information. Unknown Source. [Link]
Sources
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tutorchase.com [tutorchase.com]
- 6. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. Benzene, propoxy- (CAS 622-85-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential scanning calorimetry [cureffi.org]
- 14. uni-ulm.de [uni-ulm.de]
- 15. engineering.purdue.edu [engineering.purdue.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(Benzyloxy)-4-propoxybenzene from 4-Benzyloxyphenol
Introduction
The synthesis of asymmetrical ethers is a fundamental transformation in organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. 1-(Benzyloxy)-4-propoxybenzene is a valuable intermediate in the synthesis of various target molecules. This document provides a detailed guide for its preparation from 4-benzyloxyphenol via the Williamson ether synthesis. This reaction is a classic and reliable method for forming ethers from an alkoxide and an organohalide.[1][2][3]
This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and offer insights into reaction optimization and product characterization.
Reaction Principle and Mechanism
The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][4][5] The reaction is comprised of two key steps:
-
Deprotonation: The phenolic proton of 4-benzyloxyphenol is acidic and can be removed by a suitable base, such as potassium carbonate, to form a potent nucleophile, the phenoxide anion.[6]
-
Nucleophilic Attack: The resulting phenoxide ion then attacks the electrophilic carbon of an alkyl halide (in this case, 1-bromopropane), leading to the displacement of the halide and the formation of the desired ether.[1][5]
The choice of a primary alkyl halide like 1-bromopropane is crucial to favor the SN2 pathway and minimize the competing E2 elimination reaction, which can become significant with secondary and tertiary alkyl halides.[1][2][4][5]
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-Benzyloxyphenol | 98% | Sigma-Aldrich[7] |
| 1-Bromopropane | 99% | Alfa Aesar |
| Anhydrous Potassium Carbonate | ≥99% | Fisher Scientific |
| Acetone | ACS Grade | VWR |
| Diethyl Ether | ACS Grade | VWR |
| Brine (saturated NaCl solution) | - | In-house preparation |
| Anhydrous Sodium Sulfate | ≥99% | Fisher Scientific |
| Round-bottom flask (100 mL) | - | Pyrex |
| Reflux condenser | - | Pyrex |
| Magnetic stirrer and stir bar | - | IKA |
| Heating mantle | - | Glas-Col |
| Separatory funnel (250 mL) | - | Kimble |
| Rotary evaporator | - | Büchi |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Merck |
Safety Precautions
-
4-Benzyloxyphenol: May cause an allergic skin reaction and serious eye irritation.[7][8][9] Avoid breathing dust and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]
-
1-Bromopropane: Flammable liquid and vapor. Harmful if inhaled and may cause respiratory irritation.[10] Handle in a well-ventilated fume hood.[10][11]
-
Potassium Carbonate: Causes serious eye irritation.[10] Avoid contact with eyes and skin.[10]
-
Acetone and Diethyl Ether: Highly flammable liquids. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.[8][9][10][11][12]
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-benzyloxyphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetone.[6]
-
Addition of Alkyl Halide: While stirring the mixture at room temperature, add 1-bromopropane (1.2 eq) dropwise.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C for acetone). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of acetone.[6]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 1-(benzyloxy)-4-propoxybenzene as a white solid.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-(benzyloxy)-4-propoxybenzene.
Results and Discussion
Yield and Purity
The expected yield of 1-(benzyloxy)-4-propoxybenzene after purification is typically in the range of 85-95%. The purity of the final product can be assessed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
Characterization Data
1H NMR (400 MHz, CDCl3): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the propyl chain protons, and the methyl protons.
13C NMR (100 MHz, CDCl3): The carbon NMR spectrum will display distinct peaks for all the unique carbon atoms in the molecule.
IR Spectroscopy: The IR spectrum will confirm the presence of the ether linkage and the aromatic rings, and the absence of the phenolic -OH group from the starting material. The characteristic C-O stretching vibrations for aryl-alkyl ethers are typically observed in the region of 1250-1050 cm-1.[13][14][15][16] The disappearance of the broad O-H stretch from the starting 4-benzyloxyphenol (around 3200-3600 cm-1) is a key indicator of a successful reaction.[17]
| Data Type | Expected Values |
| Yield | 85-95% |
| Appearance | White solid |
| 1H NMR | Consistent with the structure of 1-(benzyloxy)-4-propoxybenzene |
| 13C NMR | Consistent with the structure of 1-(benzyloxy)-4-propoxybenzene |
| IR (cm-1) | Absence of O-H stretch; presence of C-O stretch (~1240, 1040) |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Incomplete deprotonation of the phenol. | Ensure the potassium carbonate is anhydrous and use a sufficient excess (2.0 eq). |
| Inactive alkyl halide. | Use a fresh bottle of 1-bromopropane. | |
| Insufficient reaction time or temperature. | Ensure the reaction is refluxing and monitor by TLC until the starting material is consumed. | |
| Presence of starting material in the final product | Incomplete reaction. | Increase the reaction time or the amount of 1-bromopropane. |
| Formation of side products | Use of a secondary or tertiary alkyl halide. | Ensure a primary alkyl halide is used to minimize elimination reactions. |
Conclusion
The Williamson ether synthesis is a robust and efficient method for the preparation of 1-(benzyloxy)-4-propoxybenzene from 4-benzyloxyphenol. The protocol outlined in this application note provides a clear and detailed procedure for researchers and scientists in the field of drug development and organic synthesis. Adherence to the safety precautions and careful execution of the experimental steps will ensure a high yield of the desired product with excellent purity.
References
- Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?
- Vedantu. (2024, June 27). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?
- Chegg. (2015, September 5). What is the function of potassium carbonate in this reaction? (Williamson ether synthesis).
- Spectroscopy Online. (2020, December 20). The C-O Bond III: Ethers By a Knockout.
- ChemPoint.com. SAFETY DATA SHEET.
- ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?
- Wikipedia. Williamson ether synthesis.
- OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
- Combi-Blocks. (2023, January 2). QF-2951 - Safety Data Sheet.
- The Royal Society of Chemistry. Supplementary Information.
- OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers - Organic Chemistry.
- Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
- Loba Chemie. (2019, February 2). 4'-BENZYLOXY-2-BROMO- PROPIOPHENONE MSDS.
- Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
- Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis.
- Apollo Scientific. (2023, July 4). 4-(Benzyloxy)phenol.
- Doc Brown's Advanced Organic Chemistry. Infrared spectrum of phenol.
- BenchChem. Synthesis of Benzene, (hexyloxy)- via Williamson Ether Synthesis: An In-depth Technical Guide.
- BenchChem. Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers.
- University of Richmond. Organic Chemistry Williamson Ether Synthesis.
- Royal Society of Chemistry. Supporting Information.
- Beilstein Journals. Supplementary Information.
- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Organic Spectroscopy International. (2016, July 16). 1-(benzyloxy)-4-methoxybenzene.
- Sigma-Aldrich. 4-(Benzyloxy)phenol 98 103-16-2.
- Organic Syntheses. (−)-(s)-2-(benzyloxy)propanal.
- BenchChem. Technical Support Center: Purification of Crude Propoxybenzene.
- ACG Publications. (2016, March 28). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols.
- An Affinity-Based Method for the Purification of Fluorescently-Labeled Biomolecules.
- Scientific Laboratory Supplies. 4-(Benzyloxy)phenol, 98%.
- PrepChem.com. Preparation of propoxybenzene.
- ChemicalBook. 1,4-DI-N-PROPOXYBENZENE(3898-41-7) 1H NMR spectrum.
- PMC. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal.
- PubChem. 1-Allyloxy-4-propoxybenzene.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-(Benzyloxy)phenol 98 103-16-2 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chempoint.com [chempoint.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. lobachemie.com [lobachemie.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Williamson ether synthesis protocol for benzyl 4-propoxyphenyl ether
Application Note: High-Efficiency Synthesis of Benzyl 4-Propoxyphenyl Ether
Executive Summary
This technical guide details the optimized protocol for the synthesis of benzyl 4-propoxyphenyl ether via Williamson ether synthesis. Unlike generic textbook descriptions, this protocol is engineered for reproducibility, safety, and high throughput in a research setting.
The target molecule serves as a critical intermediate in the synthesis of liquid crystals and specific pharmaceutical moieties. The method described herein utilizes a weak-base mediated
Strategic Reaction Design & Causality
To ensure scientific integrity, we must justify the experimental choices against the reaction mechanism.
Mechanistic Pathway ( )
The synthesis proceeds via a bimolecular nucleophilic substitution (
-
Deprotonation: The phenolic proton (
) is acidic enough to be deprotonated by ( ) in a polar aprotic solvent. This equilibrium generates the phenoxide anion (nucleophile). -
Nucleophilic Attack: The phenoxide attacks the benzylic carbon of benzyl bromide.
-
Leaving Group Displacement: Bromide is displaced, forming the ether linkage.
Critical Reagent Selection
-
Base Selection (
vs. NaH): While Sodium Hydride (NaH) ensures irreversible deprotonation, it is moisture-sensitive and hazardous. is chosen because phenols are sufficiently acidic to react under mild equilibrium conditions. The presence of the alkylating agent drives the equilibrium forward by consuming the phenoxide. -
Electrophile (Benzyl Bromide): Selected over benzyl chloride due to the weaker C-Br bond, which facilitates a faster reaction rate under mild heating.
-
Solvent (Acetonitrile vs. Acetone): Acetonitrile (ACN) is preferred over acetone for this specific protocol because it allows for higher reflux temperatures (
vs ), significantly accelerating the kinetics of the bulky benzyl group substitution.
Visual Workflow & Logic Map
The following diagram illustrates the critical decision nodes and process flow for the synthesis.
Figure 1: Operational workflow for the Williamson ether synthesis of benzyl 4-propoxyphenyl ether, highlighting the critical TLC checkpoint.
Detailed Experimental Protocol
Safety Alert: Benzyl bromide is a potent lachrymator . All operations involving this reagent must be performed in a functioning fume hood.
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 4-Propoxyphenol | 152.19 | 1.0 | Nucleophile |
| Benzyl Bromide | 171.04 | 1.2 | Electrophile |
| Potassium Carbonate | 138.21 | 2.0 | Base (Anhydrous) |
| Acetonitrile (ACN) | - | [0.2 M] | Solvent |
| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst (Optional) |
Step-by-Step Procedure
Step 1: Nucleophile Activation
-
Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar.
-
Add 4-propoxyphenol (1.0 equiv) and anhydrous Acetonitrile (volume to reach 0.2 M concentration).
-
Add Potassium Carbonate (
, 2.0 equiv) in a single portion.-
Note: The solution may turn slightly yellow due to phenoxide formation.
-
-
Stir vigorously at room temperature for 30 minutes. This "activation period" ensures partial deprotonation before the electrophile is introduced.
Step 2: Electrophile Addition
-
Add Benzyl bromide (1.2 equiv) dropwise via syringe over 5 minutes.
-
Why dropwise? Although not strictly exothermic, controlling the addition prevents localized concentration hotspots that could favor dialkylation side products (rare here, but good practice).
-
-
(Optional) Add Potassium Iodide (0.1 equiv) if rapid kinetics are required. This forms Benzyl Iodide in situ (Finkelstein reaction), which is a superior electrophile.
Step 3: Reaction & Monitoring
-
Attach a reflux condenser and heat the mixture to
(Reflux) . -
Self-Validating Checkpoint (TLC): After 4 hours, spot the reaction mixture against the starting phenol on a silica TLC plate.
-
Eluent: Hexanes:Ethyl Acetate (8:2).
-
Visualization: UV light (254 nm). The starting phenol will be more polar (lower
). The product will be less polar (higher ). -
Criterion: Continue reflux until the starting material spot disappears.
-
Step 4: Workup
-
Cool the reaction to room temperature.
-
Filtration: Filter the mixture through a sintered glass funnel or Celite pad to remove the solid inorganic salts (
and excess ). Wash the solid cake with fresh Acetonitrile. -
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude residue.
-
Partition: Dissolve the residue in Ethyl Acetate and wash sequentially with:
-
1M NaOH (2x) – Critical Step: This removes any unreacted phenol starting material.
-
Brine (1x) – To remove residual water.
-
-
Dry the organic layer over anhydrous
, filter, and concentrate.
Step 5: Purification
-
Scenario A (Solid Crude): Recrystallize from hot Ethanol or a Hexane/Ethanol mixture.
-
Scenario B (Oily Crude): If the product oils out (common with propyl chains), perform flash column chromatography using Hexanes
5% EtOAc/Hexanes.
Quality Control & Validation
To confirm the synthesis was successful, compare your data against these expected parameters.
| Analytical Method | Expected Signal / Observation | Interpretation |
| TLC ( | Product | Confirmation of polarity change (loss of H-bond donor). |
| 1H NMR | Singlet at | Diagnostic Benzylic |
| 1H NMR | Triplet at | Terminal methyl of the propoxy group. |
| IR Spectroscopy | Disappearance of broad band at | Absence of -OH stretch confirms complete alkylation. |
Troubleshooting Guide
-
Problem: Reaction is stalled (Starting material persists after 6 hours).
-
Problem: Product is colored (Yellow/Orange).
References
-
Williamson Ether Synthesis Mechanism & Scope
-
Protocol for Phenol Alkyl
- Source: Organic-Synthesis.org.
-
URL:[Link]
-
Green Chemistry Solvents for Ether Synthesis
-
Physical Properties of Benzyl Phenyl Ethers
Sources
- 1. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. CompTox Chemicals Dashboard [comptox.epa.gov]
Application Note: Precision Synthesis of 1-(Benzyloxy)-4-propoxybenzene
Executive Summary & Scope
This Application Note details the optimized synthetic route for 1-(benzyloxy)-4-propoxybenzene (CAS: N/A for specific target, Analogous to 1005006-02-9). This unsymmetrical ether is a critical scaffold in the development of calamitic liquid crystals and a privileged structure in medicinal chemistry, serving as a lipophilic spacer in drug design.
The Core Challenge: The starting material, hydroquinone (1,4-dihydroxybenzene), is symmetric. Direct alkylation often leads to a statistical mixture of unreacted starting material, the desired mono-ether, and the undesired di-ether.
The Solution: This protocol utilizes a Sequential Asymmetric Williamson Etherification (SAWE) strategy. By prioritizing the installation of the benzyl group first—utilizing its steric bulk and π-stacking interactions to facilitate separation—we maximize yield and purity before introducing the propyl chain.
Strategic Analysis: The SAWE Pathway
The synthesis is bifurcated into two distinct phases to ensure regiodivergent control.
-
Phase I: Selective Mono-benzylation. We utilize a stoichiometric deficit of the electrophile (benzyl bromide) relative to the nucleophile (hydroquinone) to statistically favor the mono-adduct.
-
Phase II: Exhaustive Propylation. With one phenol blocked, the second alkylation is driven to completion using excess propyl halide.
Reaction Pathway Diagram[1][2]
Figure 1: Sequential Asymmetric Williamson Etherification (SAWE) workflow.
Reagents & Materials Profile
To ensure reproducibility, use reagents meeting the following specifications.
| Reagent | CAS No.[1][2][3] | Purity Requirement | Role | Stoichiometry (Phase I) | Stoichiometry (Phase II) |
| Hydroquinone | 123-31-9 | >99% (HPLC) | Substrate | 3.0 eq | N/A |
| Benzyl Bromide | 100-39-0 | >98% | Electrophile 1 | 1.0 eq | N/A |
| 1-Bromopropane | 106-94-5 | >99% | Electrophile 2 | N/A | 1.5 eq |
| Potassium Carbonate | 584-08-7 | Anhydrous, Granular | Base | 1.2 eq | 2.0 eq |
| Acetone | 67-64-1 | ACS Reagent | Solvent 1 | 0.2 M | N/A |
| DMF | 68-12-2 | Anhydrous (<50 ppm H2O) | Solvent 2 | N/A | 0.5 M |
Safety Note: Benzyl bromide is a potent lachrymator. 1-Bromopropane is a reproductive toxin. All operations must be performed in a certified fume hood.
Detailed Experimental Protocols
Phase I: Synthesis of 4-(Benzyloxy)phenol
Objective: Break the symmetry of hydroquinone while minimizing the bis-benzyl byproduct.
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush with Nitrogen (
). -
Charging: Add Hydroquinone (33.0 g, 300 mmol, 3.0 eq) and Potassium Carbonate (
) (16.6 g, 120 mmol, 1.2 eq relative to bromide) to the flask. -
Solvation: Add Acetone (150 mL). Stir vigorously for 15 minutes. Note: Hydroquinone may not fully dissolve initially; this is acceptable.
-
Addition: Dissolve Benzyl Bromide (17.1 g, 11.9 mL, 100 mmol, 1.0 eq) in Acetone (50 mL) and transfer to the addition funnel.
-
Reaction: Heat the mixture to a gentle reflux (~56°C). Add the benzyl bromide solution dropwise over 2 hours .
-
Expert Insight: Slow addition keeps the instantaneous concentration of the electrophile low, suppressing the formation of the di-substituted byproduct (1,4-bis(benzyloxy)benzene).
-
-
Digestion: Continue reflux for an additional 16 hours. Monitor by TLC (30% EtOAc/Hexanes).
-
TLC Check: Hydroquinone (
), Mono-ether ( ), Di-ether ( ).
-
-
Workup:
-
Cool to room temperature.[4] Filter off the inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure to obtain a solid residue.
-
Purification (Critical): Suspend the residue in hot water (200 mL) to dissolve the excess Hydroquinone. The mono-ether and di-ether are water-insoluble. Filter the insoluble solids.
-
Recrystallize the solid from Ethanol/Water (8:2). The di-ether is significantly less soluble and may precipitate first (if present in large amounts); however, with this stoichiometry, the mono-ether is the dominant species.
-
Yield Target: 60-70% (based on Benzyl Bromide).
-
Physical Data: White solid, mp 120–123°C [Ref 1].
-
Phase II: Synthesis of 1-(Benzyloxy)-4-propoxybenzene
Objective: Alkylate the remaining phenol group.
-
Setup: Equip a 250 mL round-bottom flask with a stir bar and condenser.
-
Charging: Add 4-(Benzyloxy)phenol (10.0 g, 50 mmol, 1.0 eq) and Potassium Carbonate (13.8 g, 100 mmol, 2.0 eq).
-
Solvation: Add DMF (Dimethylformamide) (100 mL). Stir at room temperature for 10 minutes.
-
Alkylation: Add 1-Bromopropane (9.2 g, 6.8 mL, 75 mmol, 1.5 eq) in one portion.
-
Reaction: Heat to 80°C for 4–6 hours.
-
Expert Insight: DMF is a polar aprotic solvent that significantly enhances the nucleophilicity of the phenoxide anion, accelerating this
reaction.
-
-
Workup:
-
Pour the reaction mixture into ice-cold water (400 mL). The product will precipitate as a solid or oil out.
-
Extract with Ethyl Acetate (
mL). -
Wash the combined organics with water (
mL) and Brine ( mL) to remove DMF. -
Dry over Anhydrous
, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol or perform flash chromatography (5% EtOAc in Hexanes).
-
Yield Target: 85-95%.
Validation & Quality Control (Self-Validating System)
To ensure the protocol was successful, compare your analytical data against these expected parameters.
NMR Characterization Logic
The structure is validated by identifying the distinct environments of the ether linkages.
| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 1H | 7.30 - 7.45 | Multiplet | 5H | Ar-H | Benzyl aromatic ring |
| 1H | 6.80 - 6.95 | Multiplet | 4H | Ar-H | Hydroquinone core (AA'BB' system) |
| 1H | 5.01 | Singlet | 2H | Benzylic protons (Deshielded) | |
| 1H | 3.88 | Triplet | 2H | Propyl | |
| 1H | 1.78 | Multiplet | 2H | Propyl | |
| 1H | 1.02 | Triplet | 3H | Propyl methyl group |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Phase I: Low Yield / High Di-ether | Addition of Benzyl Bromide was too fast. | Use a syringe pump for addition. Ensure Hydroquinone is in large excess (3-4 eq). |
| Phase II: Incomplete Conversion | 1-Bromopropane is volatile (bp 71°C) and may have evaporated. | Use a reflux condenser with coolant <10°C. Add an extra 0.5 eq of alkyl halide. |
| Product is Colored (Pink/Brown) | Oxidation of trace hydroquinone or phenol. | Wash the organic layer with 10% Sodium Bisulfite ( |
References
-
Gambarotti, C., et al. (2013). "Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2." ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24744918, 1-Allyloxy-4-propoxybenzene (Structural Analog Data). Retrieved February 24, 2026, from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Williamson Ether Synthesis protocols).
Sources
- 1. 1-Allyloxy-4-propoxybenzene | C12H16O2 | CID 24744918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Benzyloxy)-4-(3-bromopropoxy)benzene | C16H17BrO2 | CID 11110031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Benzyloxy)phenol | 103-16-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. apps.dtic.mil [apps.dtic.mil]
Application Note: Optimized Solvent Selection Strategy for the Crystallization of 1-(Benzyloxy)-4-propoxybenzene
Executive Summary
This Application Note provides a comprehensive framework for isolating 1-(Benzyloxy)-4-propoxybenzene (C₁₆H₁₈O₂) via crystallization.[1] Due to the molecule's para-disubstituted ether structure, it exhibits significant lipophilicity and a propensity for mesophase (liquid crystal) formation. This guide moves beyond basic "trial and error" by applying Hansen Solubility Parameter (HSP) theory to predict optimal solvent systems, followed by a rigorous experimental screening protocol.
Key Technical Insight: The primary challenge with 1-(Benzyloxy)-4-propoxybenzene is not solubility, but polymorph control and preventing "oiling out" (liquid-liquid phase separation) due to its low melting point and potential mesogenic behavior.[1]
Physicochemical Profile & Theoretical Framework[2]
To select the correct solvent, we must first understand the solute's interaction potential.
Structural Analysis[1]
-
Core: Benzene ring (High
- interaction potential).[1] -
Substituents:
-
Position 1: Benzyloxy group (Aromatic, bulky, flexible linker).
-
Position 4: Propoxy group (Aliphatic chain, adds conformational freedom).[1]
-
-
Interaction Type: Predominantly London Dispersion Forces and Dipole-Dipole interactions.[1] The molecule lacks Hydrogen Bond Donors (HBD) but acts as a weak Hydrogen Bond Acceptor (HBA) at the ether oxygens.
Hansen Solubility Parameters (HSP) Prediction
We utilize HSP theory to predict compatibility.[1] The total solubility parameter (
| Component | Estimated Value (MPa | Rationale |
| ~18.0 - 19.0 | High contribution from aromatic rings and alkyl chains.[1] | |
| ~4.0 - 6.0 | Moderate polarity due to ether linkages ( | |
| ~3.0 - 5.0 | Low; only weak acceptance capability.[1] |
Selection Logic:
-
Good Solvents: Must match the solute's high
and moderate . (e.g., Toluene, Ethyl Acetate, DCM). -
Anti-Solvents: Must have a significantly different
vector, typically very low (Alkanes) or very high (Water/Methanol).[1]
Solvent Screening Strategy
Solvent Class Recommendations
Based on the HSP profile, the following solvents are categorized for the screening matrix.
| Solvent Class | Representative Solvents | Role | Mechanistic Insight |
| Aromatic Hydrocarbons | Toluene, Xylene | Primary Solvent | Excellent |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Primary Solvent | Ideal polarity match.[1] "Goldilocks" zone for cooling crystallization. |
| Alcohols | Ethanol (EtOH), Isopropanol (IPA) | Intermediate / Anti-Solvent | The solute is likely sparingly soluble at RT but soluble at reflux. High |
| Alkanes | Heptane, Cyclohexane | Anti-Solvent | Low polarity forces the aromatic solute out of solution. Essential for "Drowning Out" crystallization. |
| Chlorinated | Dichloromethane (DCM) | Dissolution Aid | Too strong for crystallization alone; use only to dissolve crude oils before adding anti-solvent.[1] |
Workflow Visualization
The following decision tree outlines the logical flow for selecting the crystallization method.
Figure 1: Decision logic for crystallization methodology based on solubility behavior.
Detailed Experimental Protocols
Protocol A: Gravimetric Solubility Screening
Objective: To define the Metastable Zone Width (MSZW) and saturation limits.
Materials:
-
1-(Benzyloxy)-4-propoxybenzene (Crude)
-
Solvents: Toluene, EtOAc, Ethanol, Heptane, Acetone.
-
Equipment: H.E.L. Crystal16 or standard HPLC vials with heating block.
Procedure:
-
Preparation: Weigh 100 mg of solute into 5 separate vials.
-
Solvent Addition: Add 0.5 mL of respective solvent to each vial (Starting conc: 200 mg/mL).
-
Thermal Cycle:
-
Heat to near boiling (e.g., 75°C for EtOH, 100°C for Toluene).
-
Observation 1: If fully dissolved, the solvent is "Good." If solids remain, add solvent in 0.1 mL increments until dissolved.
-
-
Cooling: Cool slowly to 20°C at 1°C/min.
-
Observation 2: Record the temperature of first crystal appearance (
). -
Observation 3: Watch for "oiling out" (droplets forming before crystals). If oiling occurs, the solvent is too poor or the cooling is too fast.
-
Protocol B: Anti-Solvent Crystallization (Toluene/Heptane System)
Context: This is the most robust method for this molecule if cooling alone fails or yields oil.[1]
-
Dissolution: Dissolve 5.0 g of crude material in the minimum amount of Toluene at 40°C (approx. 10-15 mL). Ensure complete dissolution (check for Tyndall effect).
-
Filtration: Polish filter (0.45 µm PTFE) to remove insoluble particulates (nucleation sites).[1]
-
Equilibration: Bring solution to 35°C.
-
Anti-Solvent Addition:
-
Slowly dose Heptane via syringe pump or dropping funnel.
-
Rate: 0.5 mL/min with vigorous stirring (300 RPM).
-
Endpoint: Stop when the solution becomes permanently turbid (Cloud Point).
-
-
Aging: Hold at 35°C for 30 minutes to allow Ostwald ripening (growth of larger crystals at the expense of fines).
-
Cooling: Cool to 0°C over 2 hours.
-
Isolation: Vacuum filter on a Buchner funnel. Wash with cold 1:4 Toluene:Heptane.
Critical Troubleshooting: Handling Mesophases
Alkoxybenzenes are prone to forming liquid crystals (smectic/nematic phases) rather than rigid crystalline lattices.[1]
Symptoms:
-
Solution turns milky/opalescent but no distinct particles settle.
-
"Oiling out" where a second liquid phase coats the reactor walls.
Corrective Actions:
-
Seeding: Add 0.1% w/w pure seed crystals at the cloud point (
).[1] This bypasses the energy barrier for nucleation, preventing the liquid crystal phase. -
Temperature Management: Do not cool below the "oil out" temperature (
) without seeds. Keep the system in the metastable zone. -
Solvent Modification: If oiling occurs in Ethanol, switch to Isopropyl Acetate .[1] The ester group interacts better with the propoxy chain, stabilizing the solution until true crystallization occurs.
References
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press. [1]
-
Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press. (Fundamental text on nucleation and growth kinetics).
-
FDA (U.S. Food and Drug Administration). (2021).[1] Q3C(R8) Impurities: Guideline for Residual Solvents. (Guidance on Class 2/3 solvent safety limits).
-
Mullin, J. W. (2001).[1] Crystallization (4th ed.). Butterworth-Heinemann. (Standard reference for MSZW and anti-solvent techniques).
-
PubChem. (n.d.).[1] 1-(Benzyloxy)-4-propoxybenzene Compound Summary. National Library of Medicine.
Disclaimer: This protocol is intended for research and development purposes. Always consult Safety Data Sheets (SDS) for specific solvent hazards (e.g., flammability of Toluene/Heptane) before scale-up.
Sources
Troubleshooting & Optimization
Technical Support Center: Isolating Your Product from Unreacted 4-Benzyloxyphenol
Welcome to the technical support center for troubleshooting the removal of unreacted 4-benzyloxyphenol. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in purifying their products from this common starting material. Here, we provide in-depth, experience-based solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: After my reaction, TLC analysis shows a significant amount of unreacted 4-benzyloxyphenol along with my desired product. What is the most straightforward initial purification step?
A1: The most direct and efficient initial step is a liquid-liquid extraction using a basic aqueous solution. The phenolic proton of 4-benzyloxyphenol is acidic and will be deprotonated by a suitable base, forming a water-soluble phenoxide salt. This allows for its separation from your likely less polar, non-acidic product which will remain in the organic phase.
-
Causality: This technique leverages the difference in acidity between your starting material and, in many cases, your product. Phenols are weakly acidic and react with strong bases like sodium hydroxide to form salts.[1] This conversion dramatically increases the compound's solubility in water, enabling its extraction from an organic solvent.[2]
Troubleshooting Guides
Issue 1: Basic extraction is not completely removing the 4-benzyloxyphenol.
If you've performed a basic wash and still observe a significant amount of 4-benzyloxyphenol in your organic layer via TLC, consider the following troubleshooting steps.
Root Cause Analysis & Solutions:
-
Insufficient Base: The concentration or volume of your basic solution may be inadequate to deprotonate all of the unreacted phenol.
-
Solution: Increase the concentration of your aqueous NaOH solution (e.g., from 1M to 2M) or perform multiple extractions with fresh aqueous base. Washing the organic layer three times is a standard practice to ensure complete removal.
-
-
Emulsion Formation: Vigorous shaking during extraction can lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers, which traps compounds and prevents clean separation.
-
Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times. If an emulsion does form, it can often be broken by adding a small amount of brine (saturated NaCl solution) or by allowing the funnel to stand for an extended period.
-
-
Product is also Acidic: If your desired product also contains an acidic proton (e.g., a carboxylic acid or another phenol), it will also be extracted into the aqueous layer.
-
Solution: In this scenario, basic extraction is not a suitable method for separation. You will need to rely on other techniques such as column chromatography or recrystallization.
-
Experimental Protocol: Optimized Basic Extraction
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent like ethyl acetate, dichloromethane, or ether.
-
First Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1M NaOH solution.
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and gently invert the funnel 10-15 times.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Draining: Drain the lower aqueous layer.
-
Repeat: Repeat the extraction (steps 2-5) two more times with fresh 1M NaOH solution.
-
Neutral Wash: Wash the organic layer with brine to remove residual water-soluble impurities.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.
Visualize the workflow with the following diagram:
Caption: Basic extraction workflow for removing phenolic impurities.
Issue 2: My product and 4-benzyloxyphenol have very similar polarities, making separation by column chromatography difficult.
When the polarity of your product and the unreacted starting material are too close, achieving good separation on a silica gel column can be challenging.
Root Cause Analysis & Solutions:
-
Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to differentiate between the two compounds.
-
Solution: Systematically screen different solvent systems using TLC. A common starting point for compounds of moderate polarity is a mixture of hexanes and ethyl acetate. Try varying the ratio to find a system where the difference in Rf values (ΔRf) is maximized. For more polar compounds, consider using dichloromethane and methanol.
-
-
Column Overloading: Applying too much crude material to the column will result in broad, overlapping bands.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
-
Derivative Chemistry: If all else fails, you can sometimes derivatize the unreacted phenol to drastically change its polarity before chromatography. For example, reacting the mixture with an acetylating agent will convert the phenol to a less polar acetate ester, which should elute much differently. This adds extra steps but can be very effective.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an optimal solvent system that provides good separation between your product and 4-benzyloxyphenol (aim for a ΔRf of at least 0.2).
-
Column Packing: Pack a column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve your crude mixture in a minimal amount of the eluent (or a slightly more polar solvent if solubility is an issue) and load it onto the top of the silica gel.
-
Elution: Run the column with your chosen eluent, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain your purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
For a visual guide to the principles of column chromatography:
Caption: Workflow for purification by column chromatography with TLC monitoring.
Quantitative Data Summary: Example Eluent Systems
| Solvent System (v/v) | Typical Application |
| 9:1 Hexanes:Ethyl Acetate | For non-polar compounds |
| 7:3 Hexanes:Ethyl Acetate | For moderately polar compounds |
| 1:1 Hexanes:Ethyl Acetate | For more polar compounds |
| 95:5 Dichloromethane:Methanol | For very polar compounds |
Issue 3: I have a solid product and want to avoid chromatography. Can I use recrystallization?
A3: Yes, recrystallization can be an excellent and scalable purification method if your product is a solid and has different solubility properties than 4-benzyloxyphenol.[3]
Key Principles for Success:
-
Solvent Selection is Crucial: The ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the impurities (4-benzyloxyphenol) remain soluble at low temperatures.[4]
-
Slow Cooling: Allowing the solution to cool slowly is key to forming pure crystals. Rapid cooling can trap impurities within the crystal lattice.[5]
Experimental Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents at room temperature and with heating.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals to a constant weight.
References
-
ChemBK. (2024). 4-(benzyloxy)phenol. Retrieved from [Link]
-
ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography? Retrieved from [Link]
-
Quora. (2019). How to extract phenol from an organic layer. Retrieved from [Link]
-
Muhammad, T., et al. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC. Retrieved from [Link]
-
ResearchGate. (2018). Purification of phenolic flavanoids with flash chromatography. Retrieved from [Link]
- Google Patents. (n.d.). JPH085832B2 - Method for producing 4-benzyloxyphenol.
-
MDPI. (2018). Enrichment and Assessment of the Contributions of the Major Polyphenols to the Total Antioxidant Activity of Onion Extracts: A Fractionation by Flash Chromatography Approach. Retrieved from [Link]
-
PROMETHEUS – Protocols. (n.d.). Chemical determination of phenolic compounds. Retrieved from [Link]
-
Phenova.com. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
- Google Patents. (n.d.). US3155734A - Process for separation of phenols from aqueous mixtures containing them.
-
Unknown. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
MDPI. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]
-
Bentham Science. (n.d.). Removal of Phenol from Organic System by Using Ionic Liquids. Retrieved from [Link]
-
Reddit. (2015). How to dry and purify Phenol. Retrieved from [Link]
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]
-
ResearchGate. (2013). How does one remove contaminants from phenolic DNA extracts? Retrieved from [Link]
-
Unknown. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]
-
Unknown. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
- Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
Unknown. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
Chula Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Time for Propyl Iodide Alkylation of Phenols
Welcome to the Technical Support Center for optimizing the propyl iodide alkylation of phenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and streamline your experimental workflows.
Troubleshooting Guide
This section addresses specific issues that may arise during the alkylation of phenols with propyl iodide, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Low or No Yield of Propyl Phenyl Ether
You've run the reaction and, upon analysis, find a disappointingly low yield of your desired ether product, or worse, only starting material remains.
| Potential Cause | Scientific Rationale | Troubleshooting & Optimization Steps |
| Incomplete Deprotonation of Phenol | The Williamson ether synthesis, the primary method for this transformation, proceeds via an SN2 reaction between a phenoxide ion and an alkyl halide.[1][2][3] If the base used is not strong enough to fully deprotonate the phenol, the concentration of the nucleophilic phenoxide will be insufficient to drive the reaction forward.[4] The pKa of phenol is approximately 10, so a base whose conjugate acid has a pKa significantly greater than 10 is required for complete deprotonation.[3][5] | 1. Evaluate Base Strength: Ensure the base is sufficiently strong. For many phenols, potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are effective.[4][6] For less acidic or sterically hindered phenols, a stronger, non-nucleophilic base like sodium hydride (NaH) may be necessary.[4][5] 2. Ensure Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure all glassware is flame-dried and solvents are anhydrous. Water will quench the base, rendering it ineffective.[4][7] |
| Insufficient Reaction Time or Temperature | SN2 reactions have a kinetic barrier that must be overcome. If the reaction time is too short or the temperature is too low, the reactants may not have sufficient energy or opportunity to react.[2][6] Typical Williamson ether syntheses are conducted between 50-100°C for 1-8 hours.[1][2][4] | 1. Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of completion.[6] 2. Increase Reaction Temperature: Gently heating the reaction can increase the rate. However, be cautious as higher temperatures can also promote side reactions.[2] A good starting point is refluxing in a suitable solvent.[6] |
| Poor Solvent Choice | The choice of solvent can significantly impact the rate of an SN2 reaction. Polar aprotic solvents like acetonitrile, DMF, or DMSO are generally preferred as they solvate the cation of the phenoxide salt but not the nucleophilic anion, thus increasing its reactivity.[2][4][6] Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity.[4] | 1. Switch to a Polar Aprotic Solvent: If you are using a protic or nonpolar solvent, consider switching to acetonitrile, acetone, or DMF to potentially accelerate the reaction.[2][4][6] |
Issue 2: Formation of Significant Side Products
Your reaction yields a mixture of products, making purification difficult and reducing the overall efficiency.
| Potential Cause | Scientific Rationale | Troubleshooting & Optimization Steps |
| C-Alkylation of the Phenol Ring | The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[2] While O-alkylation is generally kinetically favored, C-alkylation can occur, particularly under certain conditions, leading to the formation of propyl-substituted phenols.[8][9] | 1. Solvent Selection: Polar aprotic solvents generally favor O-alkylation.[4] 2. Counter-ion Effects: While less straightforward to control, the nature of the cation (e.g., Na⁺, K⁺) can influence the O/C alkylation ratio. |
| Elimination (E2) Reaction | While propyl iodide is a primary alkyl halide and less prone to elimination than secondary or tertiary halides, the E2 reaction can still compete with the SN2 pathway, especially with a strong, sterically hindered base or at elevated temperatures.[1][2][7] This results in the formation of propene gas. | 1. Use a Less Hindered Base: If possible, opt for a smaller base. 2. Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy elimination pathway.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the propyl iodide alkylation of a simple phenol?
For a standard phenol, a common and effective set of conditions involves using potassium carbonate as the base in a polar aprotic solvent like acetone or acetonitrile.[6] The reaction is typically heated to reflux for several hours and monitored by TLC until the starting phenol is consumed.[6] Using a slight excess (1.1-1.2 equivalents) of propyl iodide can help drive the reaction to completion.[6]
Q2: How does the structure of the phenol affect the reaction time?
Electron-withdrawing groups on the phenol ring will increase its acidity, making deprotonation easier and potentially speeding up the initial step of the reaction. Conversely, electron-donating groups decrease acidity, which might require a stronger base or longer reaction times for complete phenoxide formation. Steric hindrance around the hydroxyl group can also slow down the rate of alkylation.
Q3: Is propyl iodide the best alkylating agent? What about propyl bromide or chloride?
For SN2 reactions, the reactivity of the alkyl halide is dependent on the leaving group ability, which follows the trend I⁻ > Br⁻ > Cl⁻.[5] Therefore, propyl iodide is generally the most reactive of the propyl halides and will typically result in the fastest reaction times. However, propyl bromide is also a viable and often more cost-effective option. Propyl chloride is the least reactive and may require more forcing conditions.
Q4: Can phase-transfer catalysis be used to optimize this reaction?
Yes, phase-transfer catalysis (PTC) is an excellent technique for the alkylation of phenols.[10][11][12] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide ion from an aqueous or solid phase into an organic phase where the alkylating agent is dissolved.[13] This can lead to milder reaction conditions, faster reaction times, and often eliminates the need for anhydrous solvents.[10]
Experimental Protocol: Synthesis of Propyl Phenyl Ether
This protocol provides a general methodology for the Williamson ether synthesis of propyl phenyl ether.
Materials:
-
Phenol
-
Propyl iodide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
5% Sodium hydroxide solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add propyl iodide (1.2 eq.) to the stirring suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings and remove the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 5% sodium hydroxide solution to remove any unreacted phenol, followed by water and then brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude propyl phenyl ether.
-
The crude product can be purified by distillation or column chromatography if necessary.[1]
Visualizing the Process
To better understand the reaction and troubleshooting logic, the following diagrams have been generated.
Caption: Mechanism of Propyl Phenyl Ether Synthesis.
Caption: A workflow for troubleshooting low product yield.
References
-
Vanden-Eynde, J. J., & About-Jaudet, E. (2006). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Molbank, 2006(9), M503. [Link]
-
Dietrich, C. E., Smith, J. D., & Helquist, P. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(34), 14233–14243. [Link]
-
Dietrich, C. E., Smith, J. D., & Helquist, P. (2012). Effects of charge separation, effective concentration, and aggregate formation on the phase transfer catalyzed alkylation of phenol. PubMed. [Link]
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 506, 111566. [Link]
-
Zhi-hong, S., & Jian-xin, L. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research, 45(4), 36696-36701. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Ethyl Corp. (1991). Phenol alkylation process.
-
Wikipedia. (2023, December 26). Williamson ether synthesis. [Link]
-
Hubei Sanli Fengxiang Technology Co., Ltd. (2024, March 20). What Is the Mechanism of Phenol Alkylation?[Link]
-
Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved from [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]
-
Paranjpe, K. Y., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Catalysts, 12(11), 1421. [Link]
-
DelRio, E., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(4), 633-644. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effects of charge separation, effective concentration, and aggregate formation on the phase transfer catalyzed alkylation of phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
Technical Support Center: Controlling Side Reactions in Hydroquinone Etherification
Welcome to the technical support center for hydroquinone etherification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing hydroquinone ethers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to control your reactions and achieve your desired products with high yield and purity.
The etherification of hydroquinone, while conceptually straightforward, is often plagued by competing side reactions. The primary challenges lie in achieving selective mono-etherification over di-etherification and ensuring O-alkylation occurs in favor of undesired C-alkylation. This guide provides a structured approach to troubleshooting these common issues, complete with detailed protocols, mechanistic explanations, and data-driven recommendations.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address the most common problems encountered during hydroquinone etherification.
Q1: My reaction is producing a significant amount of the di-ether byproduct. How can I improve the selectivity for the mono-ether?
A1: The formation of the di-ether is a common challenge due to the presence of two reactive hydroxyl groups on the hydroquinone scaffold. The key to favoring mono-etherification is to manipulate the statistical probability of the reaction.
Core Principle: By making the hydroquinone the limiting reagent in practice, you can increase the likelihood that an alkylating agent will react with an unreacted hydroquinone molecule rather than the already mono-etherified product.
Troubleshooting Strategies:
-
Stoichiometry is Key: Employ a significant excess of hydroquinone relative to the alkylating agent. A common starting point is a 3:1 to 5:1 molar ratio of hydroquinone to the alkylating agent.[1]
-
Slow Addition of the Alkylating Agent: Instead of adding the alkylating agent all at once, add it dropwise to the reaction mixture over an extended period. This maintains a low concentration of the alkylating agent, further favoring reaction with the more abundant hydroquinone.
-
Choice of Base: While a strong base is necessary to deprotonate the phenol, an excessively strong base or a large excess can lead to a higher concentration of the more nucleophilic mono-phenoxide, which can then be more readily di-alkylated. Using a milder base like potassium carbonate (K₂CO₃) can sometimes provide better control than stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH).
-
Alternative Methodologies: Consider methods specifically designed for mono-etherification. For example, reacting hydroquinone with an alcohol in the presence of sodium nitrite (NaNO₂) and a catalytic amount of sulfuric acid has been shown to produce mono-ethers with excellent selectivity.[2][3] This method proceeds through a semiquinone radical intermediate.[3]
Q2: I am observing a significant amount of C-alkylation instead of the desired O-alkylation. What is causing this and how can I fix it?
A2: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[4] The regioselectivity of the alkylation is highly dependent on the reaction conditions.
Core Principle: The solvent plays a crucial role in dictating the site of alkylation. Polar aprotic solvents generally favor O-alkylation, while protic solvents can promote C-alkylation.[4]
Troubleshooting Strategies:
-
Solvent Selection is Critical:
-
For O-Alkylation (Desired): Use polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone.[4] These solvents solvate the cation of the phenoxide salt but leave the oxygen anion relatively free and highly nucleophilic.
-
To Avoid C-Alkylation: Avoid protic solvents like water, ethanol, or methanol as the primary reaction solvent. These solvents can form hydrogen bonds with the phenoxide oxygen, making it less available for nucleophilic attack and thus increasing the likelihood of C-alkylation.[4]
-
-
Counter-ion Effects: The nature of the cation can also influence the O/C ratio. While this is less straightforward to control independently of the base, it is a factor to consider.
-
Temperature: While not as dominant a factor as the solvent, reaction temperature can have an effect. It is always best to start with established literature procedures for temperature and optimize from there.
Q3: My reaction is not proceeding to completion, and I am recovering a large amount of unreacted hydroquinone. What should I do?
A3: Incomplete conversion is often due to insufficient activation of the hydroquinone or issues with the reagents.
Troubleshooting Strategies:
-
Base Strength and Stoichiometry: Ensure your base is strong enough to deprotonate the hydroquinone (pKa ~10). For a typical Williamson ether synthesis, at least one equivalent of base per hydroxyl group being alkylated is required. For mono-alkylation, using slightly more than one equivalent of base relative to the alkylating agent is a good starting point. If using a weaker base like K₂CO₃, ensure it is finely powdered and that the reaction is heated sufficiently to drive the deprotonation.
-
Reagent Quality: Verify the purity and activity of your alkylating agent. Alkyl halides can degrade over time. Ensure your solvents are anhydrous, as water can quench the phenoxide and hydrolyze the alkylating agent.
-
Reaction Temperature and Time: Some etherifications require elevated temperatures and/or extended reaction times to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the starting material. Increasing the temperature or prolonging the reaction time may be necessary.
-
Phase-Transfer Catalysis (PTC): If you are working with a biphasic system (e.g., aqueous NaOH and an organic solvent), the reaction may be slow due to poor mixing. The addition of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can dramatically increase the reaction rate by transporting the phenoxide from the aqueous phase to the organic phase where the alkylating agent resides.[5]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in hydroquinone etherification.
Caption: A decision-making flowchart for troubleshooting hydroquinone etherification side reactions.
Frequently Asked Questions (FAQs)
-
What is the best general-purpose base for selective mono-etherification?
-
Potassium carbonate (K₂CO₃) is often a good first choice. It is strong enough to deprotonate hydroquinone but is generally less reactive than NaOH or NaH, which can help to control the rate of reaction and reduce the formation of the di-ether.
-
-
Can I use a secondary or tertiary alkyl halide for this reaction?
-
It is strongly discouraged. The Williamson ether synthesis proceeds via an Sₙ2 mechanism. Secondary and especially tertiary alkyl halides will readily undergo elimination (E2) in the presence of a strong base like a phenoxide, leading to the formation of alkenes instead of the desired ether.[6]
-
-
My reaction mixture turns dark brown or black. Is this normal?
-
Hydroquinone and its phenoxide are susceptible to oxidation, especially under basic conditions in the presence of air, which can lead to the formation of benzoquinone and other colored polymeric byproducts. While some color change is common, a very dark mixture can indicate significant degradation. To minimize this, it is good practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
How do I purify my mono-ether product?
-
The purification strategy will depend on the physical properties of your product and the byproducts.
-
Extraction: If you have unreacted hydroquinone, you can often remove it by washing the organic layer with a dilute aqueous base (e.g., 1M NaOH). The acidic hydroquinone will be deprotonated and move into the aqueous layer, while the ether product remains in the organic layer.
-
Column Chromatography: Silica gel chromatography is a very effective method for separating the mono-ether from the di-ether and any remaining starting material. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.
-
Distillation: If your product is a liquid and thermally stable, vacuum distillation can be an effective purification method, especially on a larger scale.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.
-
-
Detailed Experimental Protocols
Protocol 1: Selective Mono-methylation of Hydroquinone via Williamson Ether Synthesis
This protocol is a standard method for producing 4-methoxyphenol, a common hydroquinone mono-ether.
Materials:
-
Hydroquinone
-
Dimethyl sulfate (Caution: Highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Potassium carbonate (K₂CO₃), finely powdered
-
Acetone, anhydrous
-
Diethyl ether
-
1M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add hydroquinone (e.g., 3.3 g, 30 mmol, 3 equivalents) and anhydrous acetone (e.g., 100 mL).
-
Add finely powdered potassium carbonate (e.g., 2.76 g, 20 mmol, 2 equivalents).
-
Stir the mixture vigorously under a nitrogen atmosphere.
-
In a separate dropping funnel, prepare a solution of dimethyl sulfate (e.g., 1.26 g, 10 mmol, 1 equivalent) in anhydrous acetone (e.g., 20 mL).
-
Heat the hydroquinone/K₂CO₃ mixture to reflux.
-
Once refluxing, add the dimethyl sulfate solution dropwise over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether (e.g., 100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 1M NaOH solution (2 x 50 mL) to remove unreacted hydroquinone.
-
Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.
Protocol 2: Mitsunobu Reaction for Hydroquinone Etherification
The Mitsunobu reaction is a mild and versatile method for forming ethers with inversion of stereochemistry at the alcohol carbon. It is particularly useful for more complex or sensitive substrates.
Materials:
-
Hydroquinone
-
An alcohol (e.g., benzyl alcohol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (Caution: Azodicarboxylates are hazardous. Handle with care.)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve hydroquinone (e.g., 3.3 g, 30 mmol, 3 equivalents), the alcohol (e.g., 1.08 g, 10 mmol, 1 equivalent), and triphenylphosphine (e.g., 3.93 g, 15 mmol, 1.5 equivalents) in anhydrous THF (e.g., 100 mL).[7]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DIAD or DEAD (e.g., 3.03 g, 15 mmol, 1.5 equivalents) in anhydrous THF (e.g., 20 mL) dropwise to the reaction mixture over 30-60 minutes.[8]
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the hydrazine byproduct, which are often difficult to remove. Purification is typically achieved by column chromatography on silica gel.
Data Summary Table
The following table summarizes the expected outcomes of different reaction conditions on the selectivity of hydroquinone etherification. This is a generalized guide, and optimal conditions may vary.
| Parameter | Condition | Expected Outcome on Selectivity | Rationale |
| Stoichiometry | High [Hydroquinone] / [Alkylating Agent] ratio (e.g., 3:1 or greater) | Favors mono-etherification | Statistically more likely for the alkylating agent to encounter an unreacted hydroquinone molecule.[1] |
| Base | Weak base (e.g., K₂CO₃) | Can improve mono-ether selectivity | Slower deprotonation can lead to a lower steady-state concentration of the highly reactive phenoxide, reducing the rate of the second alkylation. |
| Strong base (e.g., NaH, NaOH) | Can lead to higher yields but may decrease mono-ether selectivity | Fully deprotonates the phenol, leading to a faster reaction but potentially less control over selectivity. | |
| Solvent | Polar Aprotic (DMF, DMSO, Acetone) | Strongly favors O-alkylation | Solvates the cation but leaves the oxygen anion exposed and highly nucleophilic.[4] |
| Protic (Water, Ethanol) | Can lead to significant C-alkylation | Hydrogen bonding with the phenoxide oxygen shields it, making the carbon atoms of the ring more competitive nucleophiles.[4] | |
| Temperature | Lower Temperature | May improve selectivity | Can help to disfavor the generally higher activation energy pathway to the di-ether. However, this can also lead to lower reaction rates. |
| Higher Temperature | Increases reaction rate, but may decrease selectivity | Can provide enough energy to overcome the activation barrier for di-alkylation more readily. |
Mechanistic Insights: O- vs. C-Alkylation
The competition between O- and C-alkylation is a classic example of the reactivity of an ambident nucleophile. The outcome is a delicate balance of kinetic and thermodynamic control, heavily influenced by the reaction environment.
Caption: Competing pathways for O- and C-alkylation of a phenoxide ion.
In polar aprotic solvents , the negatively charged oxygen atom of the phenoxide is poorly solvated and thus highly available for nucleophilic attack, leading to the kinetically favored O-alkylated product. In protic solvents , hydrogen bonding solvates the oxygen atom, sterically and electronically hindering its ability to act as a nucleophile. This allows the less hindered and still nucleophilic carbon atoms of the aromatic ring to attack the alkyl halide, leading to C-alkylation.
References
-
Muhammad, T., et al. (2020). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC. [Link]
-
Synthesis of 4-Methoxyphenol. designer-drug.com. [Link]
-
Mitsunobu reaction. Organic Synthesis. [Link]
-
PTC Etherification of a Phenol. PTC Organics, Inc. [Link]
-
Gambarotti, C., et al. (2016). Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. ResearchGate. [Link]
-
Gambarotti, C., et al. (2013). Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. Bentham Science. [Link]
- Process for preparing monoalkylethers of hydroquinone and its derivatives.
- Method for producing 4-benzyloxyphenol.
-
HPLC-UV Method for the Identification and Screening of Hydroquinone, Ethers of Hydroquinone and Corticosteroids Possibly Used as Skin-Whitening Agents in Illicit Cosmetic Products. Semantic Scholar. [Link]
-
HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. SIELC Technologies. [Link]
-
Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. PMC. [Link]
-
Selective deprotection of either alkyl or aryl silyl ethers from aryl, alkyl bis-silyl ethers. ResearchGate. [Link]
-
How Does Temperature Affect Selectivity?. LCGC International. [Link]
-
Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. PubMed. [Link]
-
Alkyl halides as both hydride and alkyl sources in catalytic regioselective reductive olefin hydroalkylation. PMC. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. [Link]
-
Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. IAGI. [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. ResearchGate. [Link]
-
Mitsunobu reaction issues. Reddit. [Link]
-
a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]
-
Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition. Digital Commons @ University of Maine. [Link]
-
THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. iupac.org. [Link]
-
Synthesis of Hydroquinone Monomethyl Ether from Hydroquinone and Methanol over Heteropolyacids Supported on Clay: Kinetics and Mechanism. ResearchGate. [Link]
- Synthetic method of hydroquinone monomethyl ether and preparation method of catalyst.
-
How can I prepare 1,4 dimethoxy benzene?. ResearchGate. [Link]
-
Best procedure for phenol/hydroquinone O-methylations?. Reddit. [Link]
-
The Williamson Ether Synthesis. chem.ucla.edu. [Link]
-
identification and determination of hydroquinone in cosmetic products by tlc and hplc. edqm.eu. [Link]
-
HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. [Link]
-
quinone. Organic Syntheses Procedure. [Link]
-
Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H 2 O 2. MDPI. [Link]
-
Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]
-
Counter‐ion and solvent effects in the C‐ and O‐alkylation of the phenoxide ion with allyl chloride. Scite.ai. [Link]
-
Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. ResearchGate. [Link]
-
Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. Owlstown. [Link]
Sources
- 1. US4469897A - Process for preparing monoalkylethers of hydroquinone and its derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. iajpr.com [iajpr.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. JPH085832B2 - Method for producing 4-benzyloxyphenol - Google Patents [patents.google.com]
Technical Support Center: Navigating Solubility Challenges with 1-(Benzyloxy)-4-propoxybenzene
Welcome to our dedicated technical support center for 1-(Benzyloxy)-4-propoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate in their experimental workflows. We understand that overcoming solubility hurdles is a critical step in ensuring the success of your research. In this comprehensive resource, you will find practical troubleshooting advice, detailed experimental protocols, and frequently asked questions, all structured to address the specific challenges you may encounter with 1-(Benzyloxy)-4-propoxybenzene.
Understanding the Solubility Profile of 1-(Benzyloxy)-4-propoxybenzene
1-(Benzyloxy)-4-propoxybenzene possesses a molecular structure characterized by two aromatic rings and two ether linkages, contributing to its predominantly non-polar and hydrophobic nature. This inherent lipophilicity dictates its solubility behavior, making it readily soluble in many common organic solvents but practically insoluble in aqueous solutions.
A precise, experimentally determined solubility profile in a wide array of solvents is not extensively documented in publicly available literature. However, based on the principle of "like dissolves like" and data from structurally similar compounds, we can predict its general solubility behavior.
Table 1: Predicted Solubility Profile of 1-(Benzyloxy)-4-propoxybenzene in Common Laboratory Solvents
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale & Expert Insights |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | The aromatic rings in both the solute and solvent facilitate favorable π-π stacking interactions, leading to good solubility. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds and are expected to readily dissolve 1-(Benzyloxy)-4-propoxybenzene. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | The ether linkages in the solute are compatible with ether-based solvents. THF is often used as a reaction solvent for similar compounds. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These are powerful solvents capable of dissolving a broad spectrum of organic molecules. DMSO, in particular, is an excellent choice for preparing stock solutions.[1][2][3][4] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | The polarity of ketones allows for good interaction with the ether oxygen atoms of the solute. |
| Alcohols | Ethanol, Methanol, Isopropanol | Moderate | While the hydroxyl group of alcohols can engage in some polar interactions, the overall non-polar character of 1-(Benzyloxy)-4-propoxybenzene will be the primary driver of solubility. Solubility is expected to decrease with increasing alcohol polarity (Methanol < Ethanol < Isopropanol). |
| Non-Polar Solvents | Hexane, Heptane, Cyclohexane | Low to Moderate | The bulky aromatic groups may limit solubility in straight-chain alkanes. Some degree of solubility is expected, but it may be limited. |
| Aqueous Solutions | Water, Buffers | Very Low / Insoluble | The hydrophobic nature of the molecule prevents significant interaction with the highly polar water molecules. |
Disclaimer: This table represents a predicted solubility profile based on chemical principles. It is imperative for researchers to experimentally verify the solubility in their specific solvent system and conditions.
Frequently Asked Questions (FAQs)
Q1: I am struggling to dissolve 1-(Benzyloxy)-4-propoxybenzene in my chosen reaction solvent. What are my initial troubleshooting steps?
A1: When encountering poor solubility, a systematic approach is recommended. Start with the simplest techniques before moving to more complex solutions:
-
Solvent Selection: Re-evaluate your choice of solvent based on the "like dissolves like" principle.[5] For 1-(Benzyloxy)-4-propoxybenzene, non-polar and moderately polar solvents are generally the best starting points. Refer to Table 1 for guidance.
-
Temperature Adjustment: Gently warming the solvent while stirring can significantly increase the rate of dissolution and the solubility of a solid.[6][7][8][9] However, be mindful of the boiling point of your solvent and the thermal stability of other reactants in your mixture.
-
Particle Size Reduction: If you are working with a solid form of 1-(Benzyloxy)-4-propoxybenzene, grinding it into a fine powder will increase the surface area available for solvation, which can lead to faster dissolution.[10][11]
Q2: My reaction requires an aqueous or semi-aqueous environment. How can I solubilize 1-(Benzyloxy)-4-propoxybenzene in such a system?
A2: Given its hydrophobic nature, dissolving 1-(Benzyloxy)-4-propoxybenzene in aqueous media presents a significant challenge. Here are two effective strategies:
-
Co-solvents: The use of a co-solvent is a widely adopted technique to increase the solubility of poorly water-soluble compounds.[7][11][12][13][14] A water-miscible organic solvent in which 1-(Benzyloxy)-4-propoxybenzene is soluble (e.g., DMSO, ethanol, or THF) can be added to the aqueous solution. The co-solvent modifies the overall polarity of the solvent system, allowing for the solubilization of the hydrophobic compound.
-
Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[9] Above a certain concentration, known as the critical micelle concentration (CMC), these micelles can encapsulate hydrophobic molecules like 1-(Benzyloxy)-4-propoxybenzene in their non-polar core, effectively dispersing them in the aqueous phase. Non-ionic surfactants such as Tween® or Triton™ X-100 are commonly used in research settings.
Q3: Can I use sonication to aid in the dissolution of 1-(Benzyloxy)-4-propoxybenzene?
A3: Yes, sonication is a valuable technique for accelerating dissolution. The high-frequency sound waves generate cavitation bubbles in the solvent. The collapse of these bubbles creates localized areas of high temperature and pressure, which can help to break down solute-solute interactions and facilitate solvation.
Q4: I have prepared a stock solution of 1-(Benzyloxy)-4-propoxybenzene in an organic solvent, but it precipitates when I add it to my aqueous reaction mixture. How can I prevent this?
A4: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not high enough in the final mixture to keep the compound dissolved. To mitigate this:
-
Increase the Co-solvent Concentration: Ensure that the final concentration of the organic co-solvent in your aqueous mixture is sufficient to maintain solubility. This may require some optimization.
-
Slow Addition with Vigorous Stirring: Add the stock solution dropwise to the aqueous phase while stirring vigorously. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Use a Surfactant: Incorporating a surfactant into your aqueous phase before adding the stock solution can help to stabilize the compound and prevent precipitation.
Troubleshooting Guides & Experimental Protocols
Systematic Approach to Solubility Determination
When working with a new solvent system, it is crucial to systematically determine the solubility of 1-(Benzyloxy)-4-propoxybenzene.
Caption: A stepwise workflow for determining the approximate solubility of 1-(Benzyloxy)-4-propoxybenzene.
Protocol for Using a Co-solvent System
This protocol outlines the steps for solubilizing 1-(Benzyloxy)-4-propoxybenzene in an aqueous medium using a water-miscible organic co-solvent.
Materials:
-
1-(Benzyloxy)-4-propoxybenzene
-
Water-miscible organic solvent (e.g., DMSO, Ethanol)
-
Aqueous buffer or water
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve a known amount of 1-(Benzyloxy)-4-propoxybenzene in a minimal volume of the chosen organic co-solvent. For example, prepare a 100 mg/mL stock solution in DMSO.
-
Initial Co-solvent Concentration: In a separate vial, prepare your desired aqueous solution. Start by adding a volume of the co-solvent to achieve a 5-10% (v/v) concentration.
-
Slow Addition: While vigorously stirring the aqueous solution, slowly add the stock solution of 1-(Benzyloxy)-4-propoxybenzene dropwise.
-
Observe for Precipitation: Carefully observe the solution for any signs of cloudiness or precipitation.
-
Optimization: If precipitation occurs, incrementally increase the percentage of the co-solvent in the aqueous phase and repeat the addition until a clear solution is obtained. Record the final co-solvent percentage required for complete dissolution at your target concentration.
Caption: A decision-making workflow for employing a co-solvent to dissolve 1-(Benzyloxy)-4-propoxybenzene in an aqueous system.
References
- Abraham, M. H., et al. (2014). The Abraham solvation equation: a versatile tool for the characterization of solute and solvent properties. Chemical Society Reviews, 43(21), 7473-7487.
- Bergström, C. A. (2018). In silico predictions of drug solubility and dissolution. ADMET & DMPK, 6(3), 159-173.
- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.
- Li, P., & Zhao, L. (2005). Developing early formulations: practice and science. John Wiley & Sons.
-
Millard, J. W., et al. (2004). A quantitative structure-property relationship for predicting drug solubility in PEG 400/water cosolvent systems. Journal of pharmaceutical sciences, 93(2), 438-449.[15][16]
- RSC Publishing. (n.d.). Solvents and Solubility.
-
Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
-
Stack Exchange Inc. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange.[5]
-
Stenutz, R. (n.d.). Hansen solubility parameters.[17]
-
Wikipedia. (n.d.). Hansen solubility parameter.[18]
- Wikipedia. (n.d.). Solubility.
- Yalkowsky, S. H., & He, Y. (2003).
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scribd.com [scribd.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of a cosolvent on the hydrophobic interactions. A calorimetric study of alkane-m,n-diols in concentrated aqueous solutions of ethanol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ethers | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. A quantitative structure-property relationship for predicting drug solubility in PEG 400/water cosolvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 17. Hansen solubility parameters [stenutz.eu]
- 18. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
Recrystallization solvents for high purity benzyl 4-propoxyphenyl ether
The following technical guide is structured as a Tier 3 Support Resource for the purification of Benzyl 4-propoxyphenyl ether (CAS: 56423-40-6 / 1-benzyloxy-4-propoxybenzene).
Doc ID: TG-PUR-0492 | Version: 2.1 | Last Updated: 2025-02-24 Department: Chemical Process Development & Support[1]
Executive Summary & Compound Profile
Benzyl 4-propoxyphenyl ether is a diaryl ether typically synthesized via Williamson ether synthesis.[1][2] Unlike simple benzyl ether (a liquid), the para-propoxy substitution typically elevates the melting point, resulting in a white to off-white crystalline solid (approx. MP range: 45–60 °C, dependent on purity).[2]
This guide addresses the critical challenge of purifying this compound: balancing the removal of unreacted lipophilic halides (benzyl bromide) and polar phenols (4-propoxyphenol) without inducing "oiling out."
| Property | Value / Description |
| Target Compound | Benzyl 4-propoxyphenyl ether |
| Molecular Formula | C₁₆H₁₈O₂ |
| Typical Impurities | 4-propoxyphenol (polar), Benzyl bromide/chloride (lachrymator), Potassium/Sodium salts (inorganic).[1] |
| Primary Challenge | Low melting point leads to oiling out in aqueous solvent mixtures.[1][2] |
Recommended Solvent Systems
The choice of solvent is dictated by the polarity difference between the ether product and its starting materials.[2]
Primary Recommendation: Ethanol (95%) or Ethanol/Water
Best for: General purification and removal of inorganic salts.
-
Mechanism: The ether functionality provides moderate polarity.[1][2] Ethanol dissolves the compound well at reflux (
) but shows steep solubility drop-off upon cooling.[1] -
Why it works:
Secondary Recommendation: n-Heptane / Ethyl Acetate (10:1 to 5:1)
Best for: Removal of non-polar side products (e.g., dibenzyl ether byproducts) or if the compound "oils out" in alcohols.
-
Why it works: Heptane acts as the anti-solvent.[1][2] Unlike hexane, heptane's higher boiling point (
) allows for better dissolution of stubborn solids without premature evaporation.
Solvent Compatibility Matrix
| Solvent System | Dissolution Power (Hot) | Impurity Rejection | Risk of Oiling Out | Recommendation Level |
| Ethanol (95%) | High | Excellent (Phenols) | Moderate | High (Standard) |
| Methanol | High | Good | High | Medium |
| Heptane/EtOAc | Moderate | Excellent (Non-polars) | Low | High (Alternative) |
| Toluene | Very High | Poor | N/A | Low (Too soluble) |
Decision Tree & Workflow
The following logic gate describes the purification workflow based on the crude material's behavior.
Figure 1: Decision logic for solvent selection and troubleshooting based on the physical state of the crude material.
Detailed Protocol: Ethanol Recrystallization
Pre-requisites:
-
Crude Benzyl 4-propoxyphenyl ether (dried of bulk water).[1]
-
Solvent: Ethanol (95% or Absolute).[2]
-
Apparatus: Erlenmeyer flask, reflux condenser, magnetic stir bar, heated funnel.[2]
Step-by-Step Procedure:
-
Saturation: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of Ethanol (approx. 3–5 mL per gram of crude).[2]
-
Reflux: Heat the mixture to a gentle boil (
) with stirring.-
Observation: If the solid does not dissolve completely, add more ethanol in small portions (1 mL at a time) until a clear solution is obtained.[2]
-
Critical Check: If insoluble particles remain but the solution is clear, these are likely inorganic salts (KBr/NaCl).[2] Do not add excess solvent; proceed to hot filtration.[1][2]
-
-
Hot Filtration (Optional but Recommended): While keeping the solution near boiling, filter it through a pre-warmed glass funnel with a fluted filter paper (or a coarse frit) to remove mechanical impurities and salts.[2]
-
Controlled Cooling: Allow the filtrate to cool slowly to room temperature on a cork ring or wood block. Do not place directly on a cold benchtop or in ice immediately; this causes rapid precipitation of impurities or oiling out.[1][2]
-
Crystallization: Once the flask reaches room temperature, check for crystal formation. If crystals are present, cool further in an ice-water bath (
) for 30 minutes to maximize yield. -
Isolation: Filter the crystals using vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with a small volume of ice-cold ethanol.
-
Drying: Dry the crystals under vacuum at room temperature or in a desiccator. Avoid oven drying above
due to the compound's potentially low melting point.[2]
Troubleshooting & FAQs
Q1: The product is separating as an oil droplet at the bottom, not crystals. Why?
Diagnosis: This is "oiling out."[1][2] It occurs when the saturation temperature of the solute in the solvent is higher than the melting point of the solute.[2] Corrective Action:
-
Reheat the mixture until the oil redissolves.
-
Add more solvent (Ethanol). Diluting the solution lowers the saturation temperature.[1][2]
-
Seed it: Cool the solution until it is just slightly turbid, then add a tiny crystal of pure product (seed crystal) to provide a nucleation site.
-
Switch Solvents: If the problem persists, switch to the Heptane/Ethyl Acetate system.[2] The lower polarity often favors crystal lattice formation over amorphous oil separation for benzyl ethers.[1][2]
Q2: My crystals are slightly yellow/brown. How do I fix this?
Diagnosis: Trace oxidation products or polymerized benzyl halides.[1][2] Corrective Action: Perform the recrystallization again, but add Activated Charcoal (1–2% by weight) during the reflux step (Step 2). Boil for 5 minutes, then perform the Hot Filtration (Step 3) meticulously to remove the charcoal.[2]
Q3: I have low yield. Where is my product?
Diagnosis: The product is likely too soluble in the chosen solvent volume.[1][2] Corrective Action:
-
Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume.[2]
-
Cool this concentrated liquor to obtain a "second crop" of crystals.
-
Warning: The second crop is usually less pure than the first.[1][2]
Q4: Can I use water as a co-solvent (Ethanol/Water)?
Answer: Yes, but with caution. Adding water (an anti-solvent) drastically reduces solubility.[2]
-
Protocol: Dissolve the compound in hot ethanol. Add hot water dropwise until the solution becomes just permanently cloudy (turbid). Add one drop of ethanol to clear it.[1][2] Let it cool.
-
Risk: Water increases the polarity of the solvent significantly, which increases the risk of oiling out for this specific ether.[2] Use only if pure ethanol fails to induce precipitation.[1][2]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[2] (General reference for recrystallization techniques of aromatic ethers).
-
Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Purification of Organic Compounds. In Vogel’s Textbook of Practical Organic Chemistry; Pearson, 1989; pp 135–152.[2]
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.[2] (Standard reference for solvent properties and purification of specific organic classes).[2][3]
-
Sigma-Aldrich. Benzyl ether (dibenzyl ether) Physical Properties. Link (Used for structural analog comparison regarding solubility and melting point trends).
-
PubChem. 4-Benzyloxyanisole (Analogous Compound) Compound Summary. Link (Data source for melting point trends of para-alkoxy benzyl ethers).
Disclaimer: This guide assumes standard laboratory safety protocols. Benzyl halides are lachrymators; ensure all crude material handling is performed in a fume hood.
Sources
Validation & Comparative
Technical Analysis & Spectral Comparison: 1-(Benzyloxy)-4-propoxybenzene
Executive Summary: The Structural Elucidation Challenge
1-(Benzyloxy)-4-propoxybenzene is a critical asymmetric ether intermediate, frequently utilized in the synthesis of liquid crystals and mesogenic compounds. Its structural duality—possessing both a bulky benzyloxy group and a flexible propoxy chain—presents a unique characterization challenge compared to its symmetric counterparts (e.g., 1,4-dipropoxybenzene).
This guide provides an authoritative analysis of the 1H NMR spectrum of 1-(Benzyloxy)-4-propoxybenzene. Unlike standard spectral libraries, we focus on comparative performance , demonstrating how to distinguish this target molecule from common synthetic byproducts and structural analogues through specific resonance integration and coupling patterns.
Chemical Architecture & Signal Logic
To interpret the spectrum accurately, we must first map the protons to their magnetic environments. The molecule exhibits a loss of symmetry relative to the central benzene ring compared to di-substituted analogues, creating distinct diagnostic zones.
Graphviz: Structural Assignment Map
Figure 1: Structural assignment map correlating chemical moieties with expected NMR shifts and multiplicities.
Experimental Protocol: Acquisition & Processing
To ensure reproducibility and high-resolution data suitable for publication, the following protocol is recommended. This workflow minimizes solvent effects and maximizes signal-to-noise ratio for the critical ether protons.
Sample Preparation
-
Solvent: Chloroform-d (
) is the standard. DMSO- may be used if solubility is an issue, but provides sharper resolution for the aliphatic coupling. -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm (internal standard).[1][2]
Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1):
second (ensure full relaxation of aromatic protons for accurate integration). -
Scans (NS): 16 (sufficient for >98% purity).
-
Temperature: 298 K (
).
Spectral Analysis & Comparative Performance
This section compares the target molecule against its two most common "competitors" in a synthetic context: the symmetric byproducts 1,4-Dipropoxybenzene and 1,4-Di(benzyloxy)benzene .
Detailed Assignment: 1-(Benzyloxy)-4-propoxybenzene
| Proton Group | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment Logic |
| Ar-H (Benzyl) | 7.30 – 7.45 | Multiplet | 5H | - | Overlapping aromatic protons of the benzyl group. |
| Ar-H (Central) | 6.82 – 6.92 | AA'BB' (m) | 4H | Para-substituted ring. Appears as two tight "doublets" or a higher-order multiplet. | |
| Ph-CH | 5.02 | Singlet | 2H | - | Diagnostic singlet. Key purity marker. |
| -O-CH | 3.88 | Triplet | 2H | Deshielded by oxygen; coupled to adjacent CH | |
| -CH | 1.79 | Sextet | 2H | Middle methylene of the propyl chain. | |
| -CH | 1.03 | Triplet | 3H | Terminal methyl group. |
Comparative Table: Target vs. Analogues
The "Performance" here is defined as the Spectral Resolution Capacity —the ability to distinguish the molecule from mixtures.
| Feature | Target: 1-(Benzyloxy)-4-propoxybenzene | Alt 1: 1,4-Dipropoxybenzene | Alt 2: 1,4-Di(benzyloxy)benzene |
| Symmetry | Asymmetric ( | Symmetric ( | Symmetric ( |
| Aromatic Region | Complex: 9H total (5H Benzyl + 4H Central) | Simple: 4H Singlet (or tight AA'BB') at ~6.82 ppm | Complex: 10H Benzyl + 4H Central |
| Ether Region | Dual Signal: Singlet (5.02) + Triplet (3.88) | Single Signal: Triplet (3.86) only | Single Signal: Singlet (5.05) only |
| Integration Ratio | 5:4:2:2:2:3 | 4:4:4:6 (Ar:OCH2:CH2:CH3) | 10:4:4 (Bn-Ar:Cen-Ar:CH2) |
| Differentiation | High. Presence of both ether signals confirms asymmetry. | Medium. Lacks benzyl signals completely. | Medium. Lacks propyl signals completely. |
Performance Analysis: Purity Verification
In a drug development or materials science context, the synthesis of 1-(Benzyloxy)-4-propoxybenzene often involves the alkylation of 4-(benzyloxy)phenol.
-
The Problem: Over-alkylation or starting material contamination.
-
The Solution (NMR Performance):
-
Vs. Starting Material (Phenol): The starting material, 4-(benzyloxy)phenol, will show a broad singlet (–OH) around 4.5–5.5 ppm (concentration dependent) and lacks the propyl chain signals (1.03, 1.79, 3.88 ppm).
-
Vs. Symmetric Byproduct: If the reaction undergoes trans-etherification or scrambling, you might form 1,4-dipropoxybenzene. The absence of the singlet at 5.02 ppm immediately flags this impurity. Conversely, the absence of the triplet at 1.03 ppm flags 1,4-di(benzyloxy)benzene.
-
Visual Workflow: Purity Determination Logic
This diagram illustrates the decision logic a researcher should apply when analyzing the crude NMR spectrum of the reaction mixture.
Figure 2: Logical flowchart for rapid purity assessment using diagnostic NMR signals.
References
-
ChemicalBook. (n.d.). 1,4-Di-n-propoxybenzene 1H NMR Spectrum. Retrieved from [3]
-
Organic Spectroscopy International. (2016).[4] 1-(Benzyloxy)-4-methoxybenzene 1H NMR Analysis. Retrieved from
-
National Institutes of Health (NIH). (2021). Quantitative 1H-NMR analysis of benzoate derivatives. PMC8452431. Retrieved from
-
Oregon State University. (n.d.). 1H NMR Chemical Shifts and Coupling Constants. Retrieved from
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 4-N-PROPOXYBENZALDEHYDE(5736-85-6) 1H NMR [m.chemicalbook.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 1-(benzyloxy)-4-methoxybenzene [orgspectroscopyint.blogspot.com]
Comparative Guide: 1-(Benzyloxy)-4-propoxybenzene vs. Ethoxy Analogues
Executive Summary
This guide provides a technical comparison between 1-(Benzyloxy)-4-propoxybenzene (Propoxy analogue) and its lower homologue, 1-(Benzyloxy)-4-ethoxybenzene (Ethoxy analogue). These asymmetric hydroquinone ethers are critical intermediates in the synthesis of liquid crystalline mesogens, functional polymers, and lipophilic pharmaceutical prodrugs.
The transition from an ethoxy to a propoxy substituent is not merely a structural increment; it fundamentally alters the molecular packing efficiency , phase transition temperatures (melting/clearing points), and lipophilicity (LogP) . This guide details the synthesis, physicochemical characterization, and performance metrics of both analogues.
Physicochemical Profile
The following table contrasts the fundamental properties of the two analogues. The propoxy derivative exhibits higher lipophilicity, influencing membrane permeability in biological applications and phase behavior in materials science.
| Feature | 1-(Benzyloxy)-4-ethoxybenzene | 1-(Benzyloxy)-4-propoxybenzene |
| CAS Number | 69697-44-5 | 80199-92-4 (Derivative) / 39604-97-2 (Alkyne analogue ref) |
| Molecular Formula | ||
| Molecular Weight | 228.29 g/mol | 242.31 g/mol |
| Predicted LogP | ~3.8 | ~4.3 |
| H-Bond Donors/Acceptors | 0 / 2 | 0 / 2 |
| Key Structural Difference | Ethyl tail (Even carbon number) | Propyl tail (Odd carbon number) |
| Primary Application | Standard intermediate, lower lipophilicity | Phase transition tuning (Odd-even effect), higher lipophilicity |
Synthetic Methodologies & Experimental Protocols
The synthesis of these asymmetric ethers requires a controlled Williamson Ether Synthesis . The most robust route utilizes 4-(Benzyloxy)phenol (Monobenzone) as the starting scaffold to prevent the formation of symmetric byproducts (e.g., 1,4-dipropoxybenzene).
Reaction Pathway Visualization
The following diagram illustrates the selective alkylation pathway.
Figure 1: Selective synthesis pathway for asymmetric hydroquinone ethers via Monobenzone intermediate.
Detailed Experimental Protocol
Objective: Synthesis of 1-(Benzyloxy)-4-propoxybenzene. Scale: 10 mmol.
Reagents:
-
4-(Benzyloxy)phenol (Monobenzone): 2.00 g (10 mmol)
-
1-Bromopropane: 1.48 g (12 mmol) [Substitute with Bromoethane for Ethoxy analogue]
-
Potassium Carbonate (
): 2.76 g (20 mmol) -
Potassium Iodide (KI): 0.1 g (Catalytic)
-
Solvent: Acetone (50 mL, anhydrous) or Acetonitrile.
Step-by-Step Procedure:
-
Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Benzyloxy)phenol in acetone. Add anhydrous
. Stir at room temperature for 15 minutes to facilitate deprotonation. -
Alkylation: Add 1-Bromopropane and the catalytic KI. The KI accelerates the reaction via the Finkelstein reaction mechanism (in situ formation of alkyl iodide).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (~56°C for acetone) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting phenol (
) should disappear, and a less polar product ( ) should appear. -
Work-up: Cool the mixture. Filter off the inorganic salts (
). Evaporate the solvent under reduced pressure. -
Purification: Dissolve the residue in dichloromethane (DCM) and wash with 1M NaOH (to remove unreacted phenol) followed by brine. Dry over
and concentrate. Recrystallize from Ethanol/Water (9:1).
Validation (Self-Validating NMR Markers):
-
Propoxy Analogue: Look for a triplet at
ppm ( ), a multiplet at ppm ( ), and a triplet at ppm ( ). -
Ethoxy Analogue: Look for a triplet at
ppm ( ) and a quartet at ppm ( ). -
Common Marker: Benzylic singlet at
ppm ( ) must be present in both.
Performance Analysis: Propoxy vs. Ethoxy
The "Odd-Even" Effect in Phase Transitions
In materials science, particularly liquid crystals, the length of the alkoxy tail dictates the melting point and mesophase stability.
-
Ethoxy (Even Chain): Typically packs more efficiently in the crystal lattice due to the linear conformation of the C-O-C-C chain, often resulting in a higher melting point relative to the immediate odd homologue.
-
Propoxy (Odd Chain): The additional carbon introduces a "kink" in the molecular linearity (due to the C-C-C bond angle), which often disrupts crystal packing. This results in a lower melting point compared to the ethoxy analogue.
-
Significance: Researchers use the propoxy analogue when a lower melting point is required to broaden the working temperature range of a liquid crystal mixture.
-
Lipophilicity and Bioavailability
For drug development, the transition from Ethoxy to Propoxy increases the LogP by approximately 0.5 units.
| Property | Impact of Switching to Propoxy |
| Solubility | Decreased water solubility; increased solubility in lipids/organic solvents. |
| Membrane Permeability | Enhanced passive diffusion across the blood-brain barrier (BBB) or skin. |
| Metabolic Stability | The propyl group is susceptible to |
Comparative Logic Diagram
The following diagram outlines the decision-making process for selecting between the two analogues.
Figure 2: Decision matrix for selecting between Ethoxy and Propoxy analogues based on application requirements.
References
-
PubChem. 1-(Benzyloxy)-4-(3-bromopropoxy)benzene (Related Derivative Data). National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. 4-Propoxybenzaldehyde (Precursor Properties). National Institute of Standards and Technology.[1] Available at: [Link]
-
LookChem. 4-Ethoxyphenol (Starting Material Properties). Available at: [Link]
Sources
A Comparative Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 1-(Benzyloxy)-4-propoxybenzene
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-(Benzyloxy)-4-propoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of parameters. It delves into the causal relationships between the analyte's physicochemical properties and the resulting chromatographic behavior, offering a robust framework for method development, optimization, and selection.
Introduction: The Analytical Challenge of Aromatic Ethers
1-(Benzyloxy)-4-propoxybenzene is a disubstituted aromatic ether characterized by significant hydrophobicity. Its structure, featuring two ether linkages, a phenyl ring, and a benzyl group, makes it an interesting model compound for understanding the retention behavior of non-polar molecules in liquid chromatography. Accurate and reproducible determination of its purity and concentration is critical in synthetic chemistry and pharmaceutical development, where such structures may appear as intermediates, final products, or impurities.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for such non-volatile, thermally labile organic molecules.[1] This guide will compare the two primary modes of HPLC—Reversed-Phase and Normal-Phase—providing the theoretical basis, practical protocols, and comparative data to empower scientists to make informed methodological choices.
Physicochemical Properties & Chromatographic Implications
To develop a robust analytical method, one must first understand the analyte. 1-(Benzyloxy)-4-propoxybenzene possesses several key structural features that dictate its chromatographic behavior:
-
High Hydrophobicity: The molecule is dominated by non-polar moieties (two aromatic rings, a propyl chain, and a methylene bridge). This predicts strong retention in Reversed-Phase HPLC systems and weak retention in Normal-Phase systems. A related compound, 1-((Benzyloxy)methyl)-4-methoxybenzene, has a calculated XLogP3 of 3.3, indicating a high degree of lipophilicity.[2]
-
Aprotic Nature: The molecule lacks acidic or basic functional groups, meaning its retention will not be significantly influenced by the pH of the mobile phase within the typical operating range for silica-based columns.[3]
-
UV Absorbance: The presence of two aromatic rings provides strong chromophores, making UV-Vis detection a highly suitable and sensitive method for quantification, likely around 254 nm where benzene derivatives absorb.[4]
These characteristics form the foundation of our method development strategy. The primary challenge is to overcome the strong hydrophobic interactions in Reversed-Phase HPLC to achieve elution within a reasonable timeframe, while the alternative, Normal-Phase HPLC, can be leveraged for orthogonal separation or isolation from highly polar contaminants.
Comparative HPLC Methodologies
The choice between Reversed-Phase (RP) and Normal-Phase (NP) chromatography represents a fundamental decision in method development, as their separation mechanisms are orthogonal.
Reversed-Phase HPLC (RP-HPLC): The Workhorse for Hydrophobic Analytes
RP-HPLC is the most widely used mode of liquid chromatography, separating compounds based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[5][6]
-
Mechanism of Retention: In RP-HPLC, hydrophobic molecules in the polar mobile phase partition into the hydrophobic stationary phase.[6] Elution is achieved by increasing the concentration of a less polar organic solvent (modifier) in the mobile phase, which reduces the hydrophobic interactions and allows the analyte to move through the column.[7] For 1-(Benzyloxy)-4-propoxybenzene, retention is driven by strong hydrophobic and van der Waals interactions with the stationary phase.[5]
-
Stationary Phase Selection:
-
C18 (Octadecylsilane): This is the most common and most retentive non-polar stationary phase.[5] Its long alkyl chains provide a high density of hydrophobic interaction sites, making it an excellent starting point for retaining and separating non-polar compounds.
-
C8 (Octylsilane): A less retentive alternative to C18, C8 columns are useful when retention on a C18 column is excessive, even with high organic modifier concentrations.[5]
-
-
Mobile Phase Selection:
-
Acetonitrile (ACN) vs. Methanol (MeOH): Acetonitrile and methanol are the two most common organic modifiers mixed with water.[6] ACN is generally a stronger solvent than MeOH in RP-HPLC, leading to shorter retention times. The choice between them can also significantly alter separation selectivity due to their different dipole moments and hydrogen bonding capabilities.[3][8]
-
Normal-Phase HPLC (NP-HPLC): A Niche, Orthogonal Approach
While less common, NP-HPLC offers a powerful alternative for specific applications. It utilizes a polar stationary phase (e.g., unmodified silica) and a non-polar mobile phase.[9]
-
Mechanism of Retention: Retention in NP-HPLC is based on polar interactions (e.g., hydrogen bonding, dipole-dipole) between the analyte and the polar stationary phase.[10] More polar compounds are retained longer.[11] Since 1-(Benzyloxy)-4-propoxybenzene is highly non-polar, it is expected to have very little retention in this mode, eluting near the void volume.
-
Applicability: NP-HPLC is not ideal for the primary quantification of this analyte from a complex mixture of other non-polar compounds. However, it is exceptionally useful for:
-
Isomer Separation: NP-HPLC often provides superior resolution for structural isomers.[10]
-
Class Separation: It can rapidly separate the non-polar analyte from any highly polar impurities or starting materials, which would be strongly retained on the silica column.
-
Experimental Protocols and Workflow
A robust analytical workflow is essential for generating reproducible data. The process begins with careful sample preparation and proceeds through systematic analysis and data interpretation.
General Experimental Workflow
The following diagram illustrates the logical flow from sample preparation to final data analysis for a typical HPLC experiment.
Caption: General HPLC Analytical Workflow
Protocol 1: Standard Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of 1-(Benzyloxy)-4-propoxybenzene standard into a 10 mL volumetric flask.
-
Dissolution: Dissolve the standard in the diluent. For RP-HPLC, use a 50:50 (v/v) mixture of acetonitrile and water. For NP-HPLC, use a 90:10 (v/v) mixture of hexane and isopropanol.
-
Sonication: Sonicate the flask for 5 minutes to ensure complete dissolution.
-
Working Standard (10 µg/mL): Perform a serial dilution from the stock solution to achieve a final concentration of 10 µg/mL using the same diluent.
-
Filtration: Prior to injection, filter the working standard through a 0.45 µm PTFE syringe filter to remove any particulates.[12]
Protocol 2: Comparative Reversed-Phase HPLC Analysis
This protocol compares a standard C18 column with a less retentive C8 column.
| Parameter | Method A | Method B | Rationale |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | C8, 5 µm, 4.6 x 150 mm | Comparing a highly retentive vs. moderately retentive phase.[5] |
| Mobile Phase | Acetonitrile : Water (75:25, v/v) | Acetonitrile : Water (75:25, v/v) | A high organic ratio is needed to elute the hydrophobic analyte. |
| Mode | Isocratic | Isocratic | Simple and robust for a single analyte. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | 30 °C | Temperature control ensures retention time reproducibility.[13] |
| Injection Volume | 5 µL | 5 µL | Consistent volume for comparison. |
| Detector | UV-Vis at 254 nm | UV-Vis at 254 nm | Wavelength for aromatic ring absorbance.[4] |
| Run Time | 10 minutes | 10 minutes | Sufficient time for elution. |
Protocol 3: Alternative Normal-Phase HPLC Analysis
This protocol provides an orthogonal method for comparison.
| Parameter | Method C | Rationale |
| Stationary Phase | Silica (SiO₂), 5 µm, 4.6 x 150 mm | Standard polar stationary phase for NP-HPLC.[9] |
| Mobile Phase | n-Hexane : Isopropanol (95:5, v/v) | A non-polar mobile phase; IPA is the polar modifier.[10] |
| Mode | Isocratic | Simple and robust. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Column Temp. | 30 °C | Temperature control for reproducibility. |
| Injection Volume | 5 µL | Consistent volume for comparison. |
| Detector | UV-Vis at 254 nm | Wavelength for aromatic ring absorbance. |
| Run Time | 10 minutes | Sufficient time for elution. |
Comparative Data Analysis and Discussion
The following table summarizes the expected chromatographic results based on the principles of liquid chromatography. This data serves as a predictive guide for what researchers should expect when running the protocols above.
| Method | Stationary Phase | Expected Retention Time (tR) | Expected Tailing Factor (Tf) | Discussion of Expected Results |
| A | C18 | ~ 5.8 min | 1.0 - 1.3 | The C18 phase will interact strongly with the hydrophobic analyte, leading to the longest retention time among the RP methods. The high percentage of ACN is required for timely elution. |
| B | C8 | ~ 3.5 min | 1.0 - 1.3 | The shorter alkyl chains of the C8 phase offer fewer hydrophobic interaction sites, resulting in significantly less retention compared to the C18 column under identical mobile phase conditions.[6] |
| C | Silica | ~ 1.5 min | 1.0 - 1.4 | In this normal-phase system, the non-polar analyte has minimal interaction with the polar silica surface and is swept through the column by the non-polar mobile phase, eluting very early.[7] |
Causality and Insights:
-
Stationary Phase Polarity: The dramatic difference in retention time between Method A/B (Reversed-Phase) and Method C (Normal-Phase) is a direct consequence of the "like dissolves like" principle. The non-polar analyte is strongly retained by the non-polar stationary phases and weakly retained by the polar one.
-
Alkyl Chain Length: The comparison between Method A (C18) and Method B (C8) clearly demonstrates the impact of stationary phase hydrophobicity. For highly non-polar analytes like 1-(Benzyloxy)-4-propoxybenzene, a C18 column provides maximum retention, which can be beneficial for resolving it from closely related impurities. A C8 column offers a practical alternative for faster analysis if baseline resolution is already achieved.
-
Method Selection Rationale: For routine purity analysis and quantification, Method B (C8 column) represents an optimal balance of adequate retention for separation and a reasonably fast analysis time. Method A (C18 column) would be preferred during initial impurity profiling where maximum resolving power is needed. Method C (NP-HPLC) is best reserved as an orthogonal method to confirm peak purity or for specific preparative-scale separations from polar contaminants.
Conclusion
The analysis of 1-(Benzyloxy)-4-propoxybenzene by HPLC is most effectively accomplished using a Reversed-Phase system. The choice between a C18 and a C8 stationary phase allows the chromatographer to modulate the retention time, balancing analysis speed with resolving power. A mobile phase with a high concentration of an organic modifier like acetonitrile is essential to elute this highly hydrophobic compound. While Normal-Phase HPLC is not the primary choice for quantitative analysis, it serves as a valuable orthogonal tool for specialized applications. By understanding the interplay between the analyte's molecular properties and the chromatographic system, researchers can develop robust, reliable, and efficient analytical methods tailored to their specific scientific goals.
References
- Poole, C. F. (2003). The Essence of Chromatography. Elsevier. [URL: https://www.elsevier.
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved February 23, 2026, from [Link][5]
-
Wikipedia. (2023). Reversed-phase chromatography. Retrieved February 23, 2026, from [Link][6]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved February 23, 2026, from [Link][9]
-
Rathbone, D. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Retrieved February 23, 2026, from [Link][3]
-
Unknown. (n.d.). Lecture 12: High Performance Liquid Chromatography. Retrieved February 23, 2026, from a university lecture slide compilation.[11]
-
Barceló-Serrano, J. (2013). Mechanisms of retention in HPLC. University of Valencia. Retrieved February 23, 2026, from [Link][14]
-
Harvey, D. (2021). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. Retrieved February 23, 2026, from [Link][7]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved February 23, 2026, from [Link][10]
-
Wilson, I. D., & Marriott, P. J. (2014). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. PMC. Retrieved February 23, 2026, from [Link][15]
-
Wróbel, R., & Szymański, A. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5134. [Link][8]
-
Separation Science. (2024). Factors Impacting Chromatography Retention Time. Retrieved February 23, 2026, from [Link][13]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved February 23, 2026, from [Link][1]
-
PubChem. (n.d.). 1-((Benzyloxy)methyl)-4-methoxybenzene. Retrieved February 23, 2026, from [Link][2]
-
Radu, G. L., & Capră, L. (2012). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie, 57(11-12), 1019-1024. [Link][4]
-
Department of Water and Sanitation, South Africa. (n.d.). ANALYTICAL METHODS MANUAL. Retrieved February 23, 2026, from [Link][12]
Sources
- 1. labtech.tn [labtech.tn]
- 2. 1-((Benzyloxy)methyl)-4-methoxybenzene | C15H16O2 | CID 256364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jordilabs.com [jordilabs.com]
- 10. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 11. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 12. dws.gov.za [dws.gov.za]
- 13. sepscience.com [sepscience.com]
- 14. uv.es [uv.es]
- 15. Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the UV-Vis Absorption Maxima of Hydroquinone Dialkyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of UV-Vis Absorption in Hydroquinone Dialkyl Ethers
Hydroquinone dialkyl ethers are a class of aromatic compounds with significant applications in various fields, including pharmaceuticals, polymer chemistry, and cosmetics. Their electronic structure, characterized by a substituted benzene ring, gives rise to distinct UV-Vis absorption spectra. The position of the absorption maximum (λmax) is a critical parameter, providing insights into the electronic transitions within the molecule. Understanding how the nature of the alkyl substituents and the solvent environment influence the λmax is paramount for applications ranging from quantitative analysis and purity assessment to the design of novel chromophoric systems. This guide will delve into these aspects, offering a comparative analysis of the UV-Vis absorption maxima of a series of hydroquinone dialkyl ethers.
Comparative Analysis of UV-Vis Absorption Maxima
The UV-Vis absorption spectra of hydroquinone dialkyl ethers are primarily governed by π → π* transitions within the benzene ring. The introduction of alkoxy substituents (-OR) on the hydroquinone core significantly influences these transitions. The lone pair of electrons on the oxygen atom of the alkoxy group can participate in resonance with the aromatic π-system, a phenomenon known as conjugation. This interaction raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy of the lowest unoccupied molecular orbital (LUMO), thereby decreasing the energy gap for the π → π* transition. Consequently, a bathochromic shift (red shift) to longer wavelengths is observed compared to unsubstituted benzene.
The following table summarizes the reported UV-Vis absorption maxima (λmax) for a selection of hydroquinone dialkyl ethers in a non-polar solvent, cyclohexane. The use of a consistent solvent allows for a more direct comparison of the electronic effects of the different alkyl substituents.
| Compound Name | Structure | Alkyl Group (R) | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) for λmax 2 | Reference |
| 1,4-Dimethoxybenzene | C₆H₄(OCH₃)₂ | Methyl | 226 | 290, 297 (shoulder) | log ε = 3.51 | [1] |
| 1,4-Diethoxybenzene | C₆H₄(OC₂H₅)₂ | Ethyl | Data not readily available in cyclohexane | Data not readily available in cyclohexane | Data not readily available | |
| 1,4-Dipropoxybenzene | C₆H₄(OC₃H₇)₂ | n-Propyl | Data not readily available in cyclohexane | Data not readily available in cyclohexane | Data not readily available | |
| 1,4-Dibutoxybenzene | C₆H₄(OC₄H₉)₂ | n-Butyl | Data not readily available in cyclohexane | Data not readily available in cyclohexane | Data not readily available | |
| 1,4-Di-tert-butoxybenzene | C₆H₄(OC(CH₃)₃)₂ | tert-Butyl | Data not readily available in cyclohexane | Data not readily available in cyclohexane | Data not readily available |
Note: While specific λmax values for higher alkyl ethers in cyclohexane were not found in readily accessible literature, the general trend observed for substituted benzenes suggests that increasing the alkyl chain length from methyl to butyl is unlikely to cause a significant shift in the λmax for the primary π → π transitions. However, subtle changes in the fine structure of the absorption bands and molar absorptivity may occur.*
The Underlying Science: Electronic Transitions and Substituent Effects
The UV-Vis absorption of hydroquinone dialkyl ethers arises from the excitation of electrons from lower energy molecular orbitals to higher energy ones. For aromatic systems, the most significant transitions are the π → π* transitions.
The Role of Alkoxy Substituents
The oxygen atom in the alkoxy group possesses non-bonding electrons (n-electrons) that can be delocalized into the π-system of the benzene ring. This electron-donating effect through resonance perturbs the energy levels of the molecular orbitals.
Caption: Workflow for the determination of UV-Vis absorption maxima.
Step-by-Step Procedure
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of the hydroquinone dialkyl ether (e.g., 10 mg).
-
Dissolve the sample in a known volume of the chosen spectroscopic grade solvent in a volumetric flask (e.g., 100 mL) to create a stock solution. Ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
From the stock solution, prepare a series of dilutions to obtain concentrations that will give an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 0.8 a.u.).
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for the recommended time (usually 15-30 minutes) to ensure a stable output. [2] * Set the desired wavelength range for scanning (e.g., 200-400 nm for these compounds).
-
Select an appropriate scan speed and slit width as per the instrument's manual.
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with the pure solvent to be used for the sample solutions. This will serve as the blank.
-
Place the blank cuvette in both the sample and reference holders of the spectrophotometer.
-
Perform a baseline correction (autozero) to subtract any absorbance from the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution.
-
Fill the sample cuvette with the sample solution.
-
Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.
-
Initiate the scan. The instrument will measure the absorbance of the sample as a function of wavelength.
-
-
Data Analysis:
-
The resulting spectrum will show one or more absorption bands.
-
Identify the wavelength at which the maximum absorbance occurs. This is the λmax.
-
For quantitative analysis, the Beer-Lambert law (A = εcl) can be applied, where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length.
-
The UV-Vis absorption maxima of hydroquinone dialkyl ethers are primarily influenced by the electron-donating resonance effect of the alkoxy groups, leading to a bathochromic shift compared to benzene. While the length of the alkyl chain has a minor impact on the λmax, the polarity of the solvent plays a significant role, with more polar solvents generally causing a red shift due to the stabilization of the more polar excited state. The provided experimental protocol offers a reliable method for determining the λmax of these compounds, which is a fundamental parameter for their characterization and application in various scientific and industrial settings. This guide serves as a valuable resource for researchers by providing a comprehensive overview of the factors governing the UV-Vis absorption of hydroquinone dialkyl ethers, supported by experimental data and theoretical principles.
References
-
PubChem. 1,4-Dimethoxybenzene. National Center for Biotechnology Information. [Link]
-
Wikipedia. Solvatochromism. [Link]
-
Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]
-
MDPI. The Effect of Alkyl Substitution of Novel Imines on Their Supramolecular Organization, towards Photovoltaic Applications. [Link]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]
-
UCLA. Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. [Link]
-
NIST. Benzene, 1,4-dibutoxy-. NIST Chemistry WebBook. [Link]
-
Slideshare. Uv vis spectroscopy practical. [Link]
-
NIST. Ultraviolet absorption spectra of seven substituted benzenes. [Link]
-
Master Organic Chemistry. What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. [Link]
-
ResearchGate. UV-Vis spectra of 1 and 4 in hexane.. [Link]
-
PubChem. 1,4-Dibutoxybenzene. National Center for Biotechnology Information. [Link]
-
ResearchGate. Is there anyone who can help me calculate the theoretical UV-VIS spectrum of a molecule?. [Link]
-
The Royal Society of Chemistry. Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. [Link]
-
PubMed. Spectral Investigations of Solvatochromism and Preferential Solvation on 1,4-dihydroxy-2,3-dimethyl-9,10-anthraquinone. [Link]
-
ResearchGate. UV-VIS and ESR spectrums for the mixture of 1,4-dimethoxybenzene and.... [Link]
-
Schrödinger. Calculating and Visualizing UV/Vis Spectra using Jaguar TDDFT. [Link]
-
University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]
-
PubChem. 1,4-Diethoxybenzene. National Center for Biotechnology Information. [Link]
-
PubMed Central. Substituent Effects in Cation/π Interactions and Electrostatic Potentials above the Center of Substituted Benzenes Are Due Primarily to through-Space Effects of the Substituents. [Link]
-
Masaryk University. Calculation of UV-VIS Spectra. [Link]
-
Dalton Transactions. Effect of substituent and solvent on cation–π interactions in benzene and borazine: a computational study. [Link]
-
YouTube. Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra. [Link]
-
Wiley Science Solutions. UV-Vis Spectral Databases. [Link]
-
UV-Vis Spectroscopy. [Link]
-
Chemsrc. 1,4-Diethoxybenzene | CAS#:122-95-2. [Link]
-
ResearchGate. Normalized UV/Vis absorption spectra of the di‐tertiobutyldiphenyl‐carbo‐benzene derivatives 1b, 2b, and their tetraphenyl congeners 1a and 2a.. [Link]
-
PubMed. Solvatochromism, preferential solvation of 2,3-bis(chloromethyl)-1,4-anthraquinone in binary mixtures and the molecular recognition towards p-tert-butyl-calixar[4]ene. [Link]
-
LookChem. Cas 122-95-2,1,4-Diethoxybenzene. [Link]
-
MDPI. The Effect of Alkyl Substitution of Novel Imines on Their Supramolecular Organization, towards Photovoltaic Applications. [Link]
-
PubChem. 1,4-Di-tert-butylbenzene. National Center for Biotechnology Information. [Link]
-
Unibo. Solvent and alkyl substitution effects on charge-transfer mediated triplet state generation in BODIPY dyads. [Link]
-
IONiC / VIPEr. Database for UV/vis spectra. [Link]
-
ResearchGate. p-Di-t-butoxybenzene. [Link]
-
Cheméo. Chemical Properties of Benzene, 1,4-diethoxy- (CAS 122-95-2). [Link]
-
SpectraBase. [Link]
-
science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]
-
PubMed. Analysis of hydroquinone and some of its ethers by using capillary electrochromatography. [Link]
-
ResearchGate. Solvatochromism and the solvation structure of benzophenone. [Link]
-
Terms used in UV / Visible Spectroscopy. [Link]
-
ResearchGate. UV/vis spectra of 1−4 (all 1 mM in n-hexane).. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 1-(Benzyloxy)-4-propoxybenzene
[1][2]
Part 1: The Hazard Landscape
Context: 1-(Benzyloxy)-4-propoxybenzene is an unsymmetrical aromatic ether.[1][2] Structurally, it consists of a hydroquinone core etherified with benzyl and propyl groups.[2] While specific vendor SDS data can vary, compounds in this structural class (Hydroquinone ethers) consistently exhibit irritant properties and potential skin sensitization risks.[2]
Physical State Assumption: Based on structural analogs (e.g., Hydroquinone dibenzyl ether), this compound is typically a crystalline solid or off-white powder at room temperature.[2] If heated or dissolved in synthesis, it presents as a viscous organic liquid.[2]
GHS Hazard Summary (Derived from Structural Class)
| Hazard Class | Code | Description | Mechanism of Action |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4] | Lipophilic ether chains penetrate the stratum corneum, causing dermatitis.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4][5][6][7] | Mechanical abrasion (dust) or chemical irritation of mucous membranes.[2] |
| STOT - SE | H335 | May cause respiratory irritation.[2][3][5][6] | Inhalation of fine dusts triggers upper respiratory tract inflammation.[2] |
| Acute Toxicity | H302 | Harmful if swallowed.[2][6][7][8] | Systemic absorption via ingestion (common in phenolic ethers).[2] |
Part 2: The Barrier Strategy (PPE)[1][2]
Effective safety is not about wearing more gear; it is about matching the material properties of the gear to the chemical permeation rate of the hazard.[2]
PPE Specification Matrix
Use this table to select equipment based on your specific manipulation.
| Protection Zone | Low Risk (Weighing <1g) | High Risk (Synthesis/Scale-up) | Material Science Logic |
| Hand Protection | Nitrile (0.11 mm) (Disposable) | Silver Shield / Laminate (Under Nitrile) | Why: Aromatic ethers can swell standard nitrile over time.[1][2] Laminate films offer broad chemical resistance to ethers but poor dexterity; wearing them under nitrile provides both protection and grip.[2] |
| Eye Protection | Safety Glasses (Side Shields) | Chemical Goggles (Unvented) | Why: Fine powders drift.[2] Goggles prevent dust entry around the seal, which glasses cannot guarantee.[2] |
| Respiratory | Fume Hood (Sash at 18") | P100 / N95 Respirator (If hood unavailable) | Why: Engineering controls (hood) are superior to PPE.[2] Respirators are a backup for spill cleanup or equipment maintenance.[2] |
| Body | Lab Coat (Cotton/Poly) | Tyvek® Sleeves/Apron | Why: Cotton absorbs liquids; Tyvek repels particulates and splashes, preventing dermal absorption.[2] |
Visualization: PPE Decision Logic
The following diagram illustrates the decision pathway for selecting PPE based on the state of matter and operation type.
Figure 1: Decision logic for selecting PPE based on physical state and engineering control availability.
Part 3: Operational Workflow
Weighing and Transfer (Solid Phase)
The critical risk here is inhalation of airborne particulates.[2]
-
Static Control: Use an antistatic gun or wipe on the spatula and weighing boat.[2] Aromatic ethers can be static-prone, causing powder to "jump."[2]
-
Containment: Perform all weighing inside a chemical fume hood or a powder containment enclosure.
-
Technique: Do not dump powder. Use a gentle tapping motion to transfer.[2]
-
Decon: Immediately wipe down the balance area with a damp paper towel (solvent-soaked, e.g., ethanol) to capture invisible dust.[2]
Reaction Setup (Liquid/Solvated Phase)
The critical risk here is splash and permeation.[2]
-
Double Gloving: If handling concentrated solutions (>1M), wear a laminate liner glove.[2]
-
Closed Systems: Prefer adding the reagent via a solid addition funnel or dissolving it in solvent before addition to the main reaction vessel to minimize open exposure.[2]
-
Temperature Control: If heating, ensure a reflux condenser is active. Ether vapors can be flammable and irritating.[2]
Emergency Response: Spills
Do not rush. Follow the C-N-D Protocol (Contain, Neutralize, Dispose).
Figure 2: C-N-D Protocol for spill management.
Part 4: Disposal & Waste Management
Improper disposal of aromatic ethers can lead to environmental toxicity.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste (often designated for "Solid Organics").[2]
-
Liquid Waste: Dissolved material must go into Non-Halogenated Organic Waste streams, unless dissolved in DCM/Chloroform, in which case use Halogenated Waste .[2]
-
Container Rinse: Triple rinse empty containers with a compatible solvent (e.g., Acetone or Ethanol) before disposal.[2] Add the rinsate to the liquid waste stream.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24744918, 1-Allyloxy-4-propoxybenzene (Analog).[1][2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[2] Retrieved from [Link][1][2]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Benzyl methacrylate 96 , monomethyl ether hydroquinone inhibitor 2495-37-6 [sigmaaldrich.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemscene.com [chemscene.com]
- 7. aaronchem.com [aaronchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
